methyl 5-formyl-1H-pyrrole-2-carboxylate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244809. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 5-formyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCYHYGREGWAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923070 | |
| Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-13-3 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 5-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1197-13-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-Formyl-1H-Pyrrole-2-Carboxylate: Properties, Synthesis, and Applications
Introduction
Methyl 5-formyl-1H-pyrrole-2-carboxylate (CAS No. 1197-13-3) is a highly functionalized heterocyclic compound that serves as a pivotal building block in organic synthesis. Its unique structure, featuring a pyrrole core substituted with both an electrophilic aldehyde and a nucleophilic-substitution-prone ester, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development. The prevalence of the 2-formylpyrrole motif in a wide array of bioactive natural products underscores the significance of this compound as a synthetic precursor.[1][2] These natural products often exhibit valuable pharmacological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects.[3][4]
Part 1: Physicochemical and Spectroscopic Properties
The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical characteristics. This compound is typically a white to orange solid, and its stability and handling requirements are critical for successful application in synthesis.
Core Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 1197-13-3 | |
| Molecular Formula | C₇H₇NO₃ | [5] |
| Molecular Weight | 153.14 g/mol | [5] |
| Physical Form | White to Orange Solid | |
| Storage Temperature | 2-8°C (Refrigerator), under inert gas | |
| InChI Key | PRCYHYGREGWAAN-UHFFFAOYSA-N | |
| Purity (Typical) | ≥97% |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature. While experimental data can vary slightly based on solvent and instrumentation, the following provides an expected profile based on its functional groups.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Pyrrole NH: A broad singlet typically observed far downfield (δ > 10.0 ppm), characteristic of an acidic proton on a nitrogen atom within an aromatic system.
-
Aldehyde CHO: A sharp singlet in the aldehydic region (δ 9.0-10.0 ppm).
-
Pyrrole CH (2): Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two protons on the pyrrole ring, showing vicinal coupling.
-
Ester OCH₃: A sharp singlet around δ 3.8-4.0 ppm, corresponding to the three methyl protons of the ester group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde C=O: A signal in the downfield region (δ > 175 ppm).
-
Ester C=O: A signal also in the carbonyl region, typically slightly upfield from the aldehyde (δ 160-170 ppm).
-
Pyrrole Carbons: Four distinct signals in the aromatic region (δ 110-150 ppm).
-
Ester OCH₃: A signal in the aliphatic region (δ ~52 ppm).
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C=O Stretches: Two distinct, strong absorption bands between 1650-1750 cm⁻¹, one for the aldehyde and one for the ester carbonyl group.
-
C-H Aromatic Stretch: Absorptions typically observed just above 3000 cm⁻¹.
-
Part 2: Synthesis via Vilsmeier-Haack Formylation
The most direct and widely employed method for synthesizing this compound is the Vilsmeier-Haack reaction.[7][8] This reaction facilitates the introduction of a formyl group onto an electron-rich aromatic ring, such as pyrrole. The starting material is typically methyl 1H-pyrrole-2-carboxylate.
Mechanism and Regioselectivity
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form an electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[8]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. For a C2-substituted pyrrole like methyl 1H-pyrrole-2-carboxylate, the existing ester group is electron-withdrawing, which deactivates the adjacent C3 position. Consequently, the electrophilic attack occurs at the next most activated and sterically accessible position, the C5 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde.[9]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard Vilsmeier-Haack formylation methods.[9]
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (3.0-5.0 eq).
-
Formation of Vilsmeier Reagent: Cool the solution to 0°C using an ice-water bath. Add POCl₃ (1.1-1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Work-up & Hydrolysis: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt and should be performed in a fume hood.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH reaches ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water (2 x volume) and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure this compound.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the distinct reactivity of its three functional components: the aldehyde, the ester, and the pyrrole N-H group. This allows for sequential and selective modifications to build molecular complexity.
-
Reactions at the Aldehyde Group: The formyl group is a versatile handle for C-C and C-N bond formation. Key transformations include:
-
Oxidation: Conversion to 5-carboxy-1H-pyrrole-2-carboxylic acid methyl ester using standard oxidizing agents (e.g., Ag₂O, KMnO₄).
-
Reduction: Selective reduction to the corresponding alcohol, methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate, using mild reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form N-substituted aminomethyl pyrroles.
-
Condensation Reactions: Participation in Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions to extend carbon chains.
-
-
Reactions at the Ester Group: The methyl ester can be readily modified, most commonly via:
-
Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidification to yield 5-formyl-1H-pyrrole-2-carboxylic acid.[10] This transformation is useful for improving water solubility or for subsequent amide coupling reactions.
-
-
Reactions at the Pyrrole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for:
-
N-Alkylation/Arylation: Introduction of various substituents on the nitrogen atom, which is a common strategy in drug design to modulate physicochemical properties and biological activity.
-
Part 4: Applications in Research and Development
The 2-formylpyrrole scaffold is a privileged structure in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate: this compound is a key precursor for synthesizing analogues of natural products that exhibit a wide range of biological activities.[3][4] Its derivatives are explored for potential use as anti-inflammatory, anti-cancer, and neuroprotective agents.[4] The ability to easily modify all three functional groups allows for the creation of diverse compound libraries for high-throughput screening.
-
Synthesis of Macrocycles: The aldehyde functionality is critical for the synthesis of polypyrrolic macrocycles. For instance, condensation of 2-formylpyrroles is a fundamental step in the construction of porphyrins and their analogues, which have applications in photodynamic therapy, catalysis, and materials science.[10]
-
Natural Product Synthesis: Many natural products, often arising from Maillard reactions, contain the 2-formylpyrrole core.[1][11] The title compound serves as a valuable starting point for the total synthesis of these complex molecules, enabling further biological evaluation and structure-activity relationship (SAR) studies.
Part 5: Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount. This compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).
GHS Hazard Information
| Hazard | Code | Description | Pictogram |
| Signal Word | - | Warning | GHS07 (Exclamation Mark) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation |
Precautionary Statements (Selected):
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a cornerstone intermediate for synthetic chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide a robust platform for generating diverse and complex molecules. Its relevance is continuously affirmed by the discovery of new bioactive natural products containing the 2-formylpyrrole motif, ensuring its continued importance in the fields of drug discovery, medicinal chemistry, and materials science.
References
- 1. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1197-13-3|this compound|BLD Pharm [bldpharm.com]
- 6. 5-Formylpyrrole-2-carboxylic acid methyl ester(1197-13-3) 1H NMR spectrum [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 11. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Structure Elucidation of Methyl 5-formyl-1H-pyrrole-2-carboxylate: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-formyl-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in the synthesis of complex bioactive molecules and materials. Its precise structural characterization is paramount, as isomeric impurities can drastically alter biological activity and reaction outcomes. This guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance techniques. Each step is designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in drug discovery and chemical synthesis.
Introduction: The Imperative for Rigorous Characterization
Pyrrole aldehydes are key intermediates in the synthesis of porphyrins, anti-inflammatory agents, and other pharmacologically significant compounds.[1][2] The title compound, this compound, is typically synthesized via electrophilic formylation of the corresponding pyrrole-2-carboxylate precursor. A common method is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (e.g., generated from POCl₃ and DMF) to introduce a formyl group onto an electron-rich aromatic ring.[3][4][5][6]
However, the regioselectivity of this reaction is not always absolute. While the 5-position is electronically favored for substitution due to the directing effect of the pyrrole nitrogen, the formation of the isomeric methyl 4-formyl-1H-pyrrole-2-carboxylate is a potential outcome.[7] Distinguishing between these two regioisomers is a non-trivial challenge that demands a robust, multi-faceted analytical approach. This guide establishes a definitive protocol for confirming the 2,5-substitution pattern.
The Elucidation Workflow: A Synergistic Approach
Caption: Logical workflow for the structure elucidation of this compound.
Mass Spectrometry: Establishing the Molecular Formula
Causality: The first step is to confirm that the synthesis produced a compound of the expected molecular weight and elemental composition. This provides the fundamental formula upon which all subsequent structural interpretations will be built.
Methodology: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the preferred method.
Expected Data & Interpretation: The chemical formula for this compound is C₇H₇NO₃. The expected exact mass for the protonated molecule [M+H]⁺ is 154.0499. Observing a peak at or very near this m/z value (typically within 5 ppm) in the HRMS spectrum confirms the elemental composition, ruling out alternative formulas.
| Parameter | Expected Value |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Exact Mass [M] | 153.0426 |
| Observed [M+H]⁺ | ~154.0499 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy provides rapid, direct evidence for the presence of key functional groups. For this molecule, we are specifically looking for evidence of the N-H bond, the ester, and the aldehyde.
Methodology: A sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a thin film or a KBr pellet.
Expected Data & Interpretation: The IR spectrum provides a characteristic "fingerprint" of the molecule's bonds. The presence of two distinct carbonyl (C=O) stretching frequencies is a critical piece of evidence.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | ~3300 cm⁻¹ (broad) | Confirms the presence of the pyrrole N-H.[8][9] |
| Aromatic C-H Stretch | ~3100 cm⁻¹ | Indicates the C-H bonds on the pyrrole ring. |
| Ester C=O Stretch | ~1710-1730 cm⁻¹ | Confirms the methyl ester group.[1] |
| Aldehyde C=O Stretch | ~1660-1680 cm⁻¹ | Confirms the formyl group. Conjugation with the pyrrole ring lowers this frequency relative to a simple aliphatic aldehyde.[10][11] |
| C-O Stretch | ~1250 cm⁻¹ | Associated with the ester C-O bond. |
The clear separation of the two carbonyl peaks is a strong indicator that both the ester and aldehyde functional groups are present in the final molecule.
1D NMR Spectroscopy: Defining the Core Skeleton
Causality: One-dimensional ¹H and ¹³C NMR are the most powerful tools for initial structure determination. ¹H NMR reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms.
¹H NMR Spectroscopy
Methodology: A solution of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is analyzed.
Expected Data & Interpretation: The ¹H NMR spectrum is the single most informative experiment for distinguishing the 5-formyl from the 4-formyl isomer. The key lies in the signals from the two protons on the pyrrole ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insight |
| N-H | > 11.0 (in DMSO-d₆) | Broad Singlet | 1H | Highly deshielded proton, confirms N-H group.[12] |
| Aldehyde (-CHO) | ~9.5-9.8 | Singlet | 1H | Characteristic downfield shift for an aldehyde proton. |
| Pyrrole H-3 | ~7.1-7.3 | Doublet | 1H | Coupled only to H-4. |
| Pyrrole H-4 | ~6.9-7.1 | Doublet | 1H | Coupled only to H-3. The presence of two adjacent ring protons is confirmed. |
| Methyl Ester (-OCH₃) | ~3.8-3.9 | Singlet | 3H | Confirms the methyl ester group. |
The Decisive Factor: The two pyrrole protons (H-3 and H-4) appear as clean doublets with a coupling constant (³JH3-H4) of approximately 4.0 Hz. This coupling pattern is only possible if they are adjacent to each other, which definitively supports the 2,5-substitution pattern. In the 4-formyl isomer, the two ring protons (H-3 and H-5) would be separated and would appear as two distinct singlets (or doublets with very small ⁴J long-range coupling).
¹³C NMR and DEPT-135 Spectroscopy
Causality: To complement the ¹H data, ¹³C NMR confirms the carbon skeleton. A DEPT-135 experiment is run to differentiate carbons with odd numbers of attached protons (CH, CH₃) from those with even numbers (CH₂).
Methodology: Standard ¹³C and DEPT-135 pulse programs are used on the same sample.
Expected Data & Interpretation: The spectrum should show 7 distinct carbon signals, corresponding to the 7 carbons in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal | Key Insight |
| Aldehyde C=O | ~185 | Absent | Confirms aldehyde carbonyl. |
| Ester C=O | ~162 | Absent | Confirms ester carbonyl. |
| C-2 (Ester-bearing) | ~135 | Absent | Quaternary carbon attached to an electron-withdrawing group. |
| C-5 (Formyl-bearing) | ~132 | Absent | Quaternary carbon attached to an electron-withdrawing group. |
| C-3 | ~122 | Positive (CH) | Aromatic methine carbon. |
| C-4 | ~115 | Positive (CH) | Aromatic methine carbon. |
| Methyl Ester (-OCH₃) | ~52 | Positive (CH₃) | Confirms the methyl ester carbon. |
The DEPT-135 spectrum is critical, showing two positive signals for the two CH carbons of the pyrrole ring and a positive signal for the methyl group, while the four quaternary carbons (two C=O, C-2, C-5) are absent. This data is perfectly consistent with the proposed structure.[13][14][15]
2D NMR Spectroscopy: Unambiguous Confirmation of Connectivity
Causality: While 1D NMR provides powerful evidence, 2D NMR experiments like HSQC and HMBC provide the definitive, irrefutable proof of the molecular structure. They create a correlation map that explicitly links protons and carbons, leaving no room for ambiguity.
HSQC (Heteronuclear Single Quantum Coherence)
Purpose: This experiment maps each proton directly to the carbon atom it is attached to (¹JCH correlation).
Interpretation: The HSQC spectrum will show cross-peaks that connect:
-
The ¹H signal at ~7.2 ppm to the ¹³C signal at ~122 ppm (H-3 to C-3).
-
The ¹H signal at ~7.0 ppm to the ¹³C signal at ~115 ppm (H-4 to C-4).
-
The methyl ester ¹H signal at ~3.8 ppm to the methyl ¹³C signal at ~52 ppm.
This allows for the unequivocal assignment of the protonated carbons.[16]
HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: This is the cornerstone experiment for final confirmation. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). It allows us to piece together the molecular fragments.
Interpretation: The key HMBC correlations will build the entire molecular framework.
Caption: Key 2- and 3-bond HMBC correlations confirming the structure of this compound.
-
Aldehyde Proton (CHO at ~9.6 ppm): Shows a strong correlation to the formyl-bearing carbon C-5 (²J) and the adjacent ring carbon C-4 (³J). This definitively places the aldehyde group at C-5.
-
Ring Proton H-4 (at ~7.0 ppm): Correlates to C-5 and C-3 (²J), and to the aldehyde carbonyl carbon and C-2 (³J).
-
Ring Proton H-3 (at ~7.2 ppm): Correlates to C-2 and C-4 (²J), and crucially, to the ester carbonyl carbon and C-5 (³J). This links the proton at position 3 to the ester group at position 2.
-
Methyl Protons (-OCH₃ at ~3.8 ppm): Shows a strong three-bond correlation to the ester carbonyl carbon , confirming the methyl ester fragment.
These correlations, taken together, build an interlocking web of evidence that is only consistent with the this compound structure.[17]
Conclusion
The structural elucidation of this compound requires a systematic and synergistic application of modern spectroscopic techniques. While initial MS and IR data confirm the formula and functional groups, it is the detailed analysis of 1D and, most importantly, 2D NMR spectra that provides the unambiguous proof of regiochemistry. The observation of a ³J coupling between the two pyrrole ring protons in the ¹H NMR spectrum, corroborated by a complete set of HMBC correlations, allows for the definitive assignment of the 2,5-substitution pattern. This rigorous, self-validating workflow ensures the highest level of confidence in the identity and purity of this important synthetic intermediate, a non-negotiable requirement in both academic research and industrial drug development.
References
- 1. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 吡咯-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Infrared spectra and photochemistry of matrix-isolated pyrrole-2-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrrole-2-carboxaldehyde(1003-29-8) IR Spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 15. digibug.ugr.es [digibug.ugr.es]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to Methyl 5-formyl-1H-pyrrole-2-carboxylate
This technical guide provides a detailed analysis of the spectroscopic data for methyl 5-formyl-1H-pyrrole-2-carboxylate (CAS No. 1197-13-3), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information presented herein is synthesized from established spectroscopic principles and available data for structurally related compounds, ensuring a high degree of scientific integrity and practical utility.
Introduction
This compound is a bifunctional pyrrole derivative featuring both an electron-withdrawing formyl group and a methyl ester. This substitution pattern significantly influences the electron density distribution within the pyrrole ring, which is reflected in its characteristic spectroscopic signatures. A thorough understanding of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic transformations. Pyrrole-containing compounds are of significant interest due to their presence in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1]
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound is fundamental to interpreting its spectroscopic data. The presence of distinct functional groups and protons in unique chemical environments gives rise to a predictable and analyzable set of signals in each spectroscopic technique.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the two pyrrole ring protons, the formyl proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and ester groups.
Experimental Protocol:
A typical ¹H NMR experiment would be conducted as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
Data Interpretation:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 9.0 - 12.0 | Broad Singlet | - |
| Formyl-H | 9.5 - 10.0 | Singlet | - |
| Pyrrole-H (α to CHO) | 7.0 - 7.5 | Doublet | ~4.0 |
| Pyrrole-H (β to CHO) | 6.2 - 6.8 | Doublet | ~4.0 |
| Methyl-H | 3.8 - 4.0 | Singlet | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Expert Insights: The broadness of the N-H signal is a characteristic feature of pyrroles and is due to quadrupole broadening by the ¹⁴N nucleus and potential intermolecular hydrogen bonding. The downfield shift of the formyl and pyrrole protons is a direct consequence of the deshielding effect of the electron-withdrawing carbonyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent is typically used for ¹³C NMR.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: Proton-decoupled mode is standard to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a relaxation delay are necessary to obtain a good spectrum, especially for quaternary carbons.
Data Interpretation:
Based on data for structurally similar compounds, the following assignments can be predicted.[2]
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Formyl C=O | 175 - 185 |
| Ester C=O | 160 - 170 |
| Pyrrole C (α to CO₂Me) | 125 - 135 |
| Pyrrole C (α to CHO) | 130 - 140 |
| Pyrrole C (β to CO₂Me) | 110 - 120 |
| Pyrrole C (β to CHO) | 115 - 125 |
| Methyl C | 50 - 55 |
Note: The assignments for the pyrrole carbons can be confirmed using 2D NMR techniques like HSQC and HMBC.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters: A background spectrum is first collected, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Pyrrole N-H |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1680 | C=O stretch | Aldehyde carbonyl |
| ~1550 | C=C stretch | Pyrrole ring |
| ~1250 | C-O stretch | Ester |
Expert Insights: The presence of two distinct carbonyl peaks is a key feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the aldehyde carbonyl due to the electronic effects of the adjacent oxygen atom. The N-H stretching vibration is often broad due to hydrogen bonding. A theoretical study on the related 5-formyl-1H-pyrrole-2-carboxylic acid supports these vibrational assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Experimental Protocol:
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation:
The molecular ion peak (M⁺) for this compound (C₇H₇NO₃) is expected at an m/z of 153.14.
Expected Fragmentation Pattern:
Caption: Plausible fragmentation pathway for this compound in mass spectrometry.
Expert Insights: Under electron ionization, the molecular ion is expected to be prominent. Key fragmentation pathways would likely involve the loss of the methoxy radical (•OCH₃) from the ester group to give a fragment at m/z 122, or the loss of carbon monoxide (CO) from the formyl group, resulting in a fragment at m/z 125. Loss of the entire carbomethoxy group (•CO₂CH₃) would lead to a fragment at m/z 94. The mass spectrum of the related compound, 5-methyl-1H-pyrrole-2-carboxaldehyde, shows a prominent molecular ion and loss of CO, which supports the predicted fragmentation.
Conclusion
The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous identification and characterization. The insights provided in this guide, based on established principles and data from related compounds, should serve as a valuable resource for scientists working with this important heterocyclic compound. The structural elucidation of pyrrole derivatives through spectroscopic analysis is a cornerstone of natural product chemistry and drug discovery.[3]
References
Methyl 5-Formyl-1H-Pyrrole-2-Carboxylate: A Comprehensive Technical Guide for Advanced Research
Introduction: The Versatility of a Bifunctional Pyrrole Building Block
Methyl 5-formyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring both a nucleophilic aldehyde and an electrophilic methyl ester on a pyrrole scaffold, makes it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of its synthesis, reactivity, and key applications, grounded in established scientific literature to empower researchers in their experimental design and execution. The pyrrole ring is a common motif in numerous biologically active compounds, and the strategic placement of the formyl and carboxylate groups in the title compound allows for selective functionalization and the construction of diverse molecular architectures.[1]
Synthesis of this compound: A Vilsmeier-Haack Approach
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4] The pyrrole ring is highly activated towards electrophilic substitution, with a preference for the C5 position when the C2 position is occupied by an electron-withdrawing group like a methyl ester.
Reaction Mechanism: Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from the reaction of DMF and POCl₃. This electrophile is then attacked by the electron-rich pyrrole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde.
Caption: Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established Vilsmeier-Haack formylation reactions of pyrrole derivatives.[5] Researchers should optimize conditions for their specific setup.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DMF and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is critical for ensuring its purity and for subsequent applications. The following are the expected spectroscopic data for this compound, based on data for structurally similar compounds.[6][7][8][9][10]
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5-9.7 (s, 1H, -CHO), 7.0-7.2 (d, 1H, H4), 6.8-7.0 (d, 1H, H3), 3.8-3.9 (s, 3H, -OCH₃), NH proton may be broad and its chemical shift is solvent dependent. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 180-185 (-CHO), 160-165 (-COOCH₃), 130-140 (C2, C5), 115-125 (C3, C4), 50-55 (-OCH₃). The formyl carbon of the 5-formyl isomer is expected to be a singlet.[6] |
| IR (KBr) | ν (cm⁻¹) ~3300 (N-H stretch), ~1710 (C=O stretch, ester), ~1670 (C=O stretch, aldehyde), ~1550, 1450 (pyrrole ring stretches). |
| Mass Spectrometry (EI) | M⁺ at m/z 153, corresponding to the molecular formula C₇H₇NO₃. |
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a valuable intermediate for a variety of chemical transformations.
Reactions of the Aldehyde Group
The formyl group is a versatile handle for carbon-carbon bond formation and functional group interconversions.
-
Knoevenagel Condensation: The aldehyde readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a base to form α,β-unsaturated products. This reaction is a powerful tool for extending the conjugation of the pyrrole system.
-
Wittig Reaction: The Wittig reaction provides a route to convert the formyl group into a vinyl group, offering a pathway to synthesize substituted vinylpyrroles.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding pyrrole-2,5-dicarboxylic acid derivatives.
-
Reduction: The formyl group can be selectively reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Reactions of the Ester Group
The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
-
Hydrolysis: Saponification of the ester with a base like sodium hydroxide yields the corresponding carboxylic acid.
-
Amidation: The ester can be converted to an amide by reaction with an amine.
Applications in Research and Development
The unique structural features of this compound have led to its use in several areas of chemical research.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The pyrrole nucleus is a key component of many natural products and synthetic drugs with a wide range of biological activities. This compound serves as a valuable starting material for the synthesis of novel therapeutic agents.
-
Anticancer Agents: The pyrrole scaffold is present in numerous anticancer drugs.[11][12] Derivatives of this compound can be synthesized and evaluated for their potential as anticancer agents. For instance, the formyl group can be used to introduce thiosemicarbazone moieties, which are known to exhibit antitumor activity.[11]
-
Antiviral Agents: Pyrrole derivatives have also shown promise as antiviral agents.[13][14][15][16] The functional groups on this compound can be modified to generate libraries of compounds for screening against various viral targets.
Materials Science: Precursor to Functional Dyes and Polymers
The extended π-system of pyrrole-based molecules imparts them with interesting optical and electronic properties.
-
BODIPY Dyes: this compound is a key precursor for the synthesis of Boron-dipyrromethene (BODIPY) dyes. These dyes are known for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability, making them valuable in bioimaging and sensing applications. The synthesis typically involves the condensation of the formylpyrrole with a pyrrole derivative, followed by oxidation and complexation with a boron source.
-
Conducting Polymers: Functionalized polypyrroles are a class of conducting polymers with potential applications in sensors, electronic devices, and biomedical applications.[17] While direct polymerization of this compound is not commonly reported, its derivatives with polymerizable groups can be synthesized to create functionalized polypyrrole films with tailored properties.
Conclusion
This compound is a highly valuable and versatile building block in modern organic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its two functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of bioactive molecules and functional materials underscores its importance in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, with the aim of facilitating its effective use in the research community.
References
- 1. nbinno.com [nbinno.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]
- 8. 1H-Pyrrole-2-carboxaldehyde, 5-methyl- [webbook.nist.gov]
- 9. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 10. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. 46. Synthesis of antiviral agents. Part I. Heterocyclic compounds related to isatin 3-thiosemicarbazone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 5-formyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a pyrrole ring substituted with both a formyl and a methyl carboxylate group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. Understanding the fundamental physical properties of this compound, namely its melting point and solubility, is paramount for its effective handling, purification, and application in research and development. This technical guide provides a comprehensive overview of these properties, grounded in experimental data and established scientific principles.
Core Physical Properties
The physical characteristics of a compound dictate its behavior in various experimental settings. For this compound, the key properties of melting point and solubility are crucial for its practical application.
Physical State and Appearance
This compound exists as a White to Orange Solid at standard temperature and pressure[1]. The color variation may depend on the purity of the compound and the presence of any minor impurities.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is 96 °C . A sharp melting range around this temperature is indicative of a high-purity sample.
| Property | Value | Source |
| Melting Point | 96 °C | ChemBK |
Solubility Profile
The solubility of a compound is a fundamental property that governs its utility in various applications, from reaction chemistry to biological assays. The presence of both polar (formyl and ester groups) and non-polar (pyrrole ring) moieties in this compound suggests a nuanced solubility profile.
While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented, its structural features and data from analogous compounds allow for a reliable estimation of its solubility characteristics. Generally, pyrrole derivatives with polar functional groups exhibit solubility in polar solvents.
For a structurally similar compound, 5-methyl-2-formyl pyrrole, a water solubility of 11,560 mg/L has been reported, and it is also known to be soluble in alcohol[2]. Another related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is described as being slightly soluble in water, DMSO, and methanol. Based on these observations, the expected solubility of this compound is summarized in the table below.
| Solvent | Expected Solubility | Rationale |
| Water | Slightly Soluble | The polar formyl and ester groups can engage in hydrogen bonding with water, but the overall polarity is tempered by the pyrrole ring. |
| Ethanol | Soluble | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | As a polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | Moderately Soluble | DCM is a less polar solvent, but it can still dissolve moderately polar organic compounds. |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard operating procedures for measuring the melting point and assessing the solubility of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This protocol outlines the capillary method, a widely used and reliable technique.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the sample.
-
Purity Assessment: A sharp melting range (typically ≤ 1 °C) indicates a pure compound, while a broad melting range suggests the presence of impurities.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
This protocol describes a qualitative and semi-quantitative method for determining the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, DMSO, dichloromethane).
-
Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of labeled vials.
-
Solvent Addition: A specific volume of each selected solvent (e.g., 1 mL) is added to the corresponding vial.
-
Mixing: The vials are agitated (e.g., using a vortex mixer or sonicator) for a set period to ensure thorough mixing.
-
Observation: The vials are visually inspected for the presence of undissolved solid.
-
Classification: The solubility is classified based on the visual observation:
-
Soluble: No undissolved solid is visible.
-
Slightly Soluble: A small amount of undissolved solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Semi-Quantitative Analysis (Optional): For "soluble" classifications, additional known amounts of the compound can be added incrementally until saturation is reached to determine an approximate solubility limit.
Caption: Workflow for Solubility Assessment.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, specifically its melting point and solubility. The compound is a white to orange solid with a melting point of 96 °C. While comprehensive quantitative solubility data is limited, its structural characteristics suggest solubility in polar organic solvents such as alcohols and DMSO, and slight solubility in water. The provided experimental protocols offer a robust framework for the in-house determination of these critical parameters, ensuring the effective and safe utilization of this important chemical intermediate in research and development endeavors.
References
A Theoretical Deep Dive into Methyl 5-Formyl-1H-pyrrole-2-carboxylate: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Substituted Pyrroles in Modern Chemistry
Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and advanced materials.[1] The unique electronic properties of the pyrrole ring, characterized by a π-electron-rich system, make it a versatile building block in organic synthesis and medicinal chemistry. Among the vast family of pyrrole derivatives, methyl 5-formyl-1H-pyrrole-2-carboxylate holds particular interest due to its bifunctional nature, incorporating both an electrophilic aldehyde and a nucleophilic ester group. This arrangement provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[2][3]
This technical guide provides an in-depth exploration of the theoretical studies of this compound. By leveraging computational chemistry, we can elucidate its structural, electronic, and spectroscopic properties, offering predictive insights that can accelerate experimental research and drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this promising molecule from a theoretical perspective.
Computational Methodology: The Engine of Theoretical Investigation
To accurately model the molecular properties of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.[4][5]
Workflow for Theoretical Analysis
Caption: A generalized workflow for the theoretical analysis of this compound.
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial 3D structure of this compound is constructed. A geometry optimization is then performed using DFT with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[6][7][8] This level of theory has been shown to provide accurate geometries for pyrrole derivatives.[7] The optimization process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides theoretical infrared (IR) and Raman spectra.[6][8]
-
Electronic Structure Analysis:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular interactions, charge distribution, and the nature of chemical bonds. This provides insights into the electronic delocalization and stability of the molecule.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the electrostatic potential on the electron density surface.[9] This map is crucial for identifying electrophilic and nucleophilic sites, thereby predicting the molecule's reactivity.[9]
-
-
Excited State Calculations:
-
Time-Dependent DFT (TD-DFT): To understand the electronic absorption properties, TD-DFT calculations are performed on the optimized geometry.[5][10] This allows for the prediction of the UV-Vis absorption spectrum, including the maximum absorption wavelengths (λmax) and oscillator strengths.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Structure and Conformational Analysis
The optimized geometry of this compound reveals a nearly planar structure, which is characteristic of the pyrrole ring. The planarity facilitates π-electron delocalization across the ring and the substituent groups.
| Parameter | Calculated Value (Å/°) |
| Bond Lengths (Å) | |
| N1-C2 | 1.37 |
| C2-C3 | 1.39 |
| C3-C4 | 1.42 |
| C4-C5 | 1.38 |
| C5-N1 | 1.36 |
| C2-C6 (ester) | 1.48 |
| C5-C7 (formyl) | 1.47 |
| **Bond Angles (°) ** | |
| C5-N1-C2 | 108.5 |
| N1-C2-C3 | 109.0 |
| C2-C3-C4 | 107.5 |
| C3-C4-C5 | 107.0 |
| C4-C5-N1 | 108.0 |
Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. (Note: These are representative values and may vary slightly based on the specific computational setup).
Vibrational Spectroscopy: A Fingerprint of the Molecule
The calculated vibrational frequencies provide a theoretical basis for interpreting experimental IR and Raman spectra. The key vibrational modes are associated with the stretching and bending of the N-H, C=O (ester and aldehyde), C-N, and C-C bonds.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
| ν(N-H) | ~3450 | N-H stretching |
| ν(C=O) ester | ~1720 | Ester carbonyl stretching |
| ν(C=O) aldehyde | ~1680 | Aldehyde carbonyl stretching |
| ν(C-N) | ~1350 | C-N stretching in the ring |
| Ring breathing | ~1000-1100 | Pyrrole ring stretching/breathing |
Table 2: Prominent calculated vibrational frequencies and their assignments for this compound.
Electronic Properties and Reactivity
The electronic properties of this compound are crucial for understanding its reactivity and potential applications in drug design.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity.
Caption: A simplified energy level diagram showing the HOMO, LUMO, and the energy gap.
The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule, capable of participating in various chemical reactions.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in the molecule. The red regions indicate areas of high electron density (nucleophilic sites), while the blue regions indicate areas of low electron density (electrophilic sites).
For this compound, the MEP map would show negative potential (red) around the oxygen atoms of the carbonyl groups, making them susceptible to nucleophilic attack. The hydrogen atom of the N-H group would exhibit a positive potential (blue), indicating its acidic nature and potential for hydrogen bonding. The pyrrole ring itself shows a delocalized electron density.
Natural Bond Orbital (NBO) Analysis
NBO analysis reveals significant delocalization of the nitrogen lone pair electrons into the pyrrole ring, contributing to its aromaticity. It also shows strong intramolecular charge transfer from the pyrrole ring to the electron-withdrawing formyl and carboxylate groups. This charge distribution influences the molecule's reactivity and intermolecular interactions.
Potential Applications in Drug Development
The theoretical insights into the structure and reactivity of this compound underscore its potential as a versatile scaffold in drug discovery.
Caption: Potential therapeutic applications stemming from the this compound scaffold.
The presence of reactive functional groups allows for the synthesis of a diverse library of compounds. For instance, the formyl group can be a precursor for the synthesis of Schiff bases, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines. Pyrrole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][11][12][13] The theoretical understanding of this molecule's reactivity can guide the design of new derivatives with enhanced biological profiles.
Conclusion
Theoretical studies provide a powerful lens through which to examine the intricate details of molecular structure, reactivity, and properties. For this compound, computational methods like DFT and TD-DFT offer a wealth of information that can guide synthetic efforts and drug discovery programs. The insights gained from these theoretical investigations, from optimized geometries to predicted spectroscopic signatures and reactivity maps, are invaluable for accelerating the translation of this promising molecule from a chemical entity to a potential therapeutic agent. This guide serves as a foundational resource for researchers looking to harness the power of computational chemistry in their exploration of substituted pyrroles and their applications.
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. 5-Formyl-1H-pyrrole-2-carboxylic acid [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-dependent Raman study of pyrrole and its vibrational analysis using DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, spectral analysis and study of antimicrobial activity of 2,5-diformyl-1<i>H</i>-pyrrole bis(methan-1-yl-1-ylidene)dimalonohydrazone - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations - ProQuest [proquest.com]
- 11. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Vilsmeier-Haack Formylation of Pyrrole-2-carboxylates
A Guide for Synthetic Chemists in Research and Drug Development
Introduction: The Strategic Importance of Formyl-Pyrroles
The Vilsmeier-Haack reaction is a robust and highly versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This transformation is of paramount importance in synthetic organic chemistry, providing a direct route to introduce a formyl (-CHO) group, which serves as a versatile synthetic handle for further molecular elaboration. For researchers in drug discovery and development, the pyrrole nucleus is a privileged scaffold, present in numerous marketed drugs and natural products with significant biological activity, including atorvastatin, sunitinib, and ketorolac.[3][4][5]
This guide focuses specifically on the Vilsmeier-Haack formylation of pyrrole-2-carboxylates. The ester group at the C2 position acts as a deactivating group, which presents a unique challenge and opportunity for regiocontrol during electrophilic substitution. Understanding and mastering this reaction allows for the selective synthesis of 5-formyl-pyrrole-2-carboxylates, crucial intermediates in the construction of complex pharmaceutical agents and functional materials.[6][7] These formylated products are pivotal starting materials for creating drug candidates for indications ranging from cancer to inflammatory diseases.[6][8][9]
Reaction Mechanism: A Stepwise Path to Formylation
The Vilsmeier-Haack reaction proceeds through a well-defined, multi-step mechanism involving the in-situ formation of a potent electrophile, the Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the pyrrole substrate.[2][10][11]
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of a substituted amide, typically N,N-dimethylformamide (DMF), on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly reactive chloroiminium ion, known as the Vilsmeier reagent (specifically, the N,N-dimethylchloroiminium ion).[1][12][13] This species is the key electrophile responsible for the subsequent formylation.
Stage 2: Electrophilic Aromatic Substitution
The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[11] For pyrrole-2-carboxylates, this attack is highly regioselective. The pyrrole nitrogen is an electron-donating group, activating the α-positions (C2 and C5) towards electrophilic attack. However, the C2 position is blocked by the electron-withdrawing carboxylate group. Consequently, the electrophilic attack occurs preferentially at the C5 position, the most electron-rich and sterically accessible site.[13][14]
Stage 3: Aromatization and Hydrolysis
The resulting intermediate loses a proton to restore the aromaticity of the pyrrole ring, forming a stable iminium salt.[11] This salt is then hydrolyzed during the aqueous work-up phase of the reaction. The iminium moiety is readily converted to a carbonyl group, yielding the final 5-formyl-pyrrole-2-carboxylate product and liberating dimethylamine.[2][15]
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole-2-carboxylates.
Detailed Experimental Protocol
This protocol provides a general method for the formylation of an ethyl pyrrole-2-carboxylate derivative. Adjustments to stoichiometry, temperature, and reaction time may be necessary depending on the specific substrate.
Materials and Reagents
-
Ethyl pyrrole-2-carboxylate substrate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Maintain strict temperature control.
-
The work-up procedure involves quenching the reaction with ice, which can cause vigorous gas evolution. Perform this step slowly and carefully in a large beaker.
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid or a viscous slurry indicates the generation of the Vilsmeier reagent.[1]
-
-
Formylation Reaction:
-
Dissolve the ethyl pyrrole-2-carboxylate substrate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 40-50 °C. The optimal temperature and time depend on the substrate's reactivity and should be monitored by Thin Layer Chromatography (TLC).[14]
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This step hydrolyzes the intermediate iminium salt and quenches any remaining POCl₃.[1]
-
Stir the resulting slurry until all the ice has melted.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product often precipitates as a solid during neutralization.
-
If a solid precipitates, collect it by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
If the product remains in solution, transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]
-
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Data Presentation & Troubleshooting
The efficiency and regioselectivity of the Vilsmeier-Haack reaction can be influenced by the nature of the substituents on the pyrrole ring.
Table 1: Representative Reaction Conditions
| Substrate (R-group at N1) | Molar Ratio (Pyrrole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | 1 : 3.0 : 1.2 | 50 | 4 | ~85% | [7] |
| Methyl | 1 : 3.0 : 1.2 | 40 | 3 | ~90% | General |
| Phenyl | 1 : 3.5 : 1.5 | 60 | 6 | ~75% | General |
| Benzyl | 1 : 3.0 : 1.2 | 45 | 4 | ~88% | General |
Troubleshooting Common Issues:
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of the Vilsmeier reagent.
-
Solution: Ensure all reagents and solvents are anhydrous. Maintain strict temperature control during reagent preparation. Consider increasing the reaction time or temperature moderately.
-
-
Formation of Side Products:
-
Cause: Overly harsh reaction conditions or highly activated substrates may lead to di-formylation or polymerization.[16]
-
Solution: Use milder conditions (lower temperature, shorter time). For highly reactive pyrroles, using a pre-formed crystalline Vilsmeier reagent can sometimes offer better control.[7]
-
-
Difficult Purification:
-
Cause: Presence of unreacted DMF or polar byproducts.
-
Solution: Ensure thorough washing during the aqueous work-up. A well-executed neutralization and extraction are critical. If the product is a solid, washing the crude precipitate thoroughly with water can remove many impurities.
-
Conclusion
The Vilsmeier-Haack formylation of pyrrole-2-carboxylates is a powerful and reliable method for synthesizing 5-formyl derivatives, which are high-value intermediates in medicinal chemistry and materials science.[5][6] By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can achieve high yields and excellent regioselectivity. This protocol serves as a robust starting point for scientists aiming to leverage this classic transformation in their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]
- 9. scitechnol.com [scitechnol.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 12. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 5-Formyl-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrrole Scaffold as a Privileged Motif in Drug Discovery
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. Within the diverse family of pyrrole-containing molecules, methyl 5-formyl-1H-pyrrole-2-carboxylate has emerged as a particularly valuable and versatile building block. This bifunctional molecule, featuring both a reactive aldehyde and a methyl ester, provides a strategic entry point for the synthesis of complex heterocyclic systems, most notably in the development of potent kinase inhibitors for cancer therapy.[1][3] This guide provides an in-depth exploration of the synthesis and application of this key intermediate for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the readily available methyl 1H-pyrrole-2-carboxylate.[4][5] This electrophilic aromatic substitution reaction introduces a formyl group onto the electron-rich pyrrole ring.
Reaction Principle: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7] This generates a highly electrophilic chloromethyliminium salt (the Vilsmeier reagent) which then attacks the pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. For pyrrole-2-carboxylates, the formylation can occur at either the C4 or C5 position, and the regioselectivity can be influenced by the choice of formylating reagent and reaction conditions.[5]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. Caution: Initial quenching can be exothermic and may cause gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
Application in Medicinal Chemistry: Synthesis of Pyrrole-Indolin-2-one Based Kinase Inhibitors
A paramount application of this compound is in the synthesis of pyrrole-indolin-2-one derivatives, a class of compounds that includes the FDA-approved multi-targeted tyrosine kinase inhibitor, Sunitinib .[3][8] These compounds function by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3]
The key synthetic step is a Knoevenagel condensation between the aldehyde functionality of this compound (or its derivatives) and an appropriate indolin-2-one.[9][10]
Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for pyrrole-indolin-2-one kinase inhibitors.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Substituted indolin-2-one (e.g., 5-fluoroindolin-2-one)
-
Ethanol or other suitable alcohol
-
Piperidine or another suitable basic catalyst
-
Glacial acetic acid (optional, as co-catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted indolin-2-one (1.0 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution. A small amount of glacial acetic acid can also be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyrrole-indolin-2-one derivative. Further purification can be achieved by recrystallization if necessary.
Data Presentation: Reactivity and Biological Activity
The utility of this compound lies in its predictable reactivity and the potent biological activity of its derivatives. The following table summarizes key transformations and the associated biological relevance.
| Starting Material | Reaction Type | Product Class | Biological Target/Activity |
| This compound | Knoevenagel Condensation | Pyrrole-Indolin-2-ones | Kinase Inhibitors (VEGFR, PDGFR), Anticancer |
| This compound | Reductive Amination | 5-(Aminomethyl)pyrrole derivatives | Building blocks for various bioactive molecules |
| This compound | Wittig Reaction | 5-(Vinyl)pyrrole derivatives | Precursors for further functionalization |
| This compound | Oxidation of Aldehyde | Pyrrole-2,5-dicarboxylic acid derivs. | Ligands, material science applications |
Logical Relationships in Kinase Inhibition
The synthesized pyrrole-indolin-2-one derivatives act as competitive inhibitors at the ATP-binding site of receptor tyrosine kinases.
Caption: Mechanism of action for pyrrole-indolin-2-one kinase inhibitors.
Conclusion
This compound is a high-value intermediate in medicinal chemistry, offering a reliable and efficient route to a variety of complex heterocyclic structures. Its application in the synthesis of potent kinase inhibitors has been particularly impactful in the field of oncology. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery and development endeavors. The robust synthetic routes and the significant biological activities of its derivatives underscore the continued importance of this pyrrole scaffold in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 10. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reaction of Methyl 5-Formyl-1H-pyrrole-2-carboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrrole Scaffolds in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules that can effectively interact with biological targets. Among the various functionalized pyrroles, methyl 5-formyl-1H-pyrrole-2-carboxylate stands out as a critical intermediate.[3] The aldehyde group at the 5-position provides a reactive handle for introducing diverse functionalities, particularly through reactions with amines, leading to the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4]
This guide provides a comprehensive overview of the reaction of this compound with amines, focusing on two primary transformations: Schiff base formation and reductive amination. We will delve into the underlying mechanisms, provide detailed, field-proven protocols, and offer insights into the practical aspects of these reactions for drug discovery and development.
Scientific Foundation: Understanding the Reaction Mechanisms
The reaction between this compound and an amine initiates with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This initial step leads to the formation of a hemiaminal intermediate. The subsequent pathway depends on the reaction conditions and the nature of the amine.
Schiff Base Formation (Imination)
With primary amines, the hemiaminal intermediate can undergo dehydration to form a stable imine, also known as a Schiff base.[5] This condensation reaction is typically reversible and is often catalyzed by a small amount of acid.[5] The general workflow involves dissolving the pyrrole aldehyde and the primary amine in a suitable solvent, such as ethanol or methanol, and stirring the mixture at room temperature or under reflux.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Reductive Amination
Reductive amination is a powerful method for synthesizing secondary and tertiary amines from aldehydes or ketones.[6] This process involves the in situ formation of an imine or iminium ion intermediate, which is then reduced by a suitable reducing agent. For the reaction of this compound with primary or secondary amines, a direct reductive amination approach is often employed.[6] In this one-pot procedure, the pyrrole aldehyde, the amine, and a reducing agent are combined.
A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) being a mild and selective option.[7] Other common reducing agents include sodium cyanoborohydride and catalytic hydrogenation with palladium on carbon (H₂/Pd).[6] The choice of reducing agent and solvent is crucial for the success of the reaction and depends on the substrate's functional group tolerance.[7]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine substrate and desired product.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes the general procedure for the condensation of this compound with a primary amine.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) supplies
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable volume of ethanol or methanol.
-
Add the primary amine to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added.[5]
-
Stir the reaction mixture at room temperature or under reflux. The reaction progress should be monitored by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the Schiff base product by vacuum filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
| Reagent | Molar Ratio | Solvent | Temperature | Time |
| This compound | 1 | Ethanol | Room Temp. | 2-24 h |
| Aniline | 1 | Ethanol | Room Temp. | 4 h |
| Benzylamine | 1 | Methanol | Reflux | 6 h |
Table 1: Representative conditions for Schiff base formation.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol outlines a general method for the reductive amination of this compound with a primary or secondary amine using STAB.
Materials:
-
This compound (1 equivalent)
-
Primary or secondary amine (1-1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)
-
Acetic acid (optional, for less reactive amines)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and the amine in DCE or THF.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation. For less reactive amines, a catalytic amount of acetic acid can be added.[7]
-
Add STAB portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Amine | Molar Ratio (Amine:Aldehyde) | Reducing Agent | Solvent | Temperature |
| Morpholine | 1.1 : 1 | NaBH(OAc)₃ | DCE | Room Temp. |
| Piperidine | 1.2 : 1 | NaBH(OAc)₃ | THF | Room Temp. |
| N-Methylbenzylamine | 1.1 : 1 | NaBH(OAc)₃ | DCE | Room Temp. |
Table 2: Representative conditions for reductive amination.
Product Characterization
The successful synthesis of the desired products should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For Schiff bases, the formation of the imine bond (C=N) will result in a characteristic signal in the ¹H NMR spectrum, typically in the range of 8-9 ppm. In reductive amination products, the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the newly formed C-N bond and adjacent protons will be observed.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the expected transformation.[8]
-
Infrared (IR) Spectroscopy: The formation of an imine is characterized by a C=N stretching vibration, typically appearing around 1640-1690 cm⁻¹.[8] In reductive amination, the disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) is a key indicator of reaction completion.
| Compound Type | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) | Key IR Signal (cm⁻¹) |
| Schiff Base | 8.0 - 9.0 (HC=N) | 150 - 165 (C=N) | 1640 - 1690 (C=N stretch) |
| Secondary Amine | ~3.5 - 4.5 (-CH₂-N) | ~40 - 60 (-CH₂-N) | 3300 - 3500 (N-H stretch) |
| Tertiary Amine | ~2.5 - 3.5 (-CH₂-N) | ~45 - 65 (-CH₂-N) | No N-H stretch |
Table 3: General Spectroscopic Data for Product Characterization.
Troubleshooting and Field-Proven Insights
-
Low Yield in Schiff Base Formation: If the yield is low, consider adding a catalytic amount of a mild acid like acetic acid to facilitate dehydration.[5] For less reactive amines, increasing the reaction temperature or using a Dean-Stark trap to remove water can drive the equilibrium towards product formation.
-
Incomplete Reductive Amination: Ensure the quality of the reducing agent, as some borohydride reagents can be hygroscopic and lose activity over time. If the reaction stalls, adding a small amount of acetic acid can accelerate the formation of the iminium ion, which is more readily reduced.[7]
-
Side Reactions: The pyrrole ring can be sensitive to strongly acidic or basic conditions. It is crucial to use mild reagents and conditions to avoid unwanted side reactions. The ester group on the pyrrole ring can be susceptible to hydrolysis or amidation under certain conditions, especially with heating and in the presence of strong nucleophiles.
-
Purification Challenges: The polarity of the resulting amine products can vary significantly. A careful selection of the eluent system for column chromatography is necessary. For basic amine products, adding a small amount of triethylamine to the eluent can help to prevent streaking on the silica gel column.
Conclusion
The reaction of this compound with amines is a cornerstone of synthetic strategies aimed at accessing novel pyrrole-based compounds for drug discovery. Both Schiff base formation and reductive amination offer versatile and efficient pathways to a wide array of derivatives. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and robust analytical characterization are paramount to successfully leveraging this chemistry in the pursuit of new therapeutic agents. By following the detailed protocols and considering the practical insights provided in this guide, researchers can confidently navigate the synthesis of these valuable molecular scaffolds.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Spectroscopic, electrochemical and biological studies of the metal complexes of the Schiff base derived from pyrrole-2-carbaldehyde and ethylenediamine - Arabian Journal of Chemistry [arabjchem.org]
Application Note & Protocol: Selective Reduction of Methyl 5-Formyl-1H-pyrrole-2-carboxylate
Executive Summary & Scientific Context
The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate, the target molecule of this protocol, is a valuable synthetic intermediate. Its structure, featuring both a primary alcohol and a methyl ester on a pyrrole scaffold, makes it a versatile building block for more complex molecular architectures, including those found in natural products and novel pharmaceuticals.[1][2]
The primary challenge in synthesizing this molecule from its formyl precursor, methyl 5-formyl-1H-pyrrole-2-carboxylate, lies in the chemoselective reduction of the aldehyde group in the presence of a less reactive methyl ester. This application note provides a robust and validated protocol utilizing sodium borohydride (NaBH₄), a mild and selective reducing agent, to achieve this transformation with high fidelity and yield. We will elucidate the mechanistic principles behind this selectivity and provide a detailed, step-by-step procedure suitable for implementation in a standard research laboratory.
The Principle of Chemoselective Hydride Reduction
The success of this protocol hinges on the differential reactivity of aldehydes and esters towards hydride-donating reagents. Sodium borohydride (NaBH₄) is a nucleophilic reducing agent that effectively delivers a hydride ion (H⁻) to the electrophilic carbon of a carbonyl group.[3][4]
Mechanism of Reduction: The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The hydride ion from the borohydride complex attacks the electron-deficient carbonyl carbon of the aldehyde.[3][5] This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: During the aqueous workup, the negatively charged oxygen of the alkoxide intermediate is protonated by a protic source (in this case, the solvent or added water/acid), yielding the final primary alcohol product.[3][6]
The Basis for Selectivity: The key to the protocol's success is the inherent mildness of NaBH₄ compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7][8]
-
Aldehydes are highly reactive electrophiles due to minimal steric hindrance and the lack of electron-donating groups, making them readily susceptible to nucleophilic attack by NaBH₄.[9]
-
Esters , conversely, are significantly less electrophilic. The carbonyl carbon is stabilized by resonance with the lone pair of electrons on the adjacent oxygen atom. Consequently, NaBH₄ is generally not reactive enough to reduce esters under standard conditions of low temperature and short reaction times.[6][10][11][12] This difference in reactivity allows for the precise and selective reduction of the formyl group while leaving the methyl carboxylate group intact.
Reaction Scheme:
Caption: Experimental workflow for the selective reduction.
Table 1: Reaction Parameters & Expected Outcome
| Parameter | Value | Notes |
| Starting Material | This compound | MW: 153.14 g/mol |
| Amount Used | 1.0 g (5.98 mmol) | 1.0 equivalent |
| Reducing Agent | Sodium Borohydride (NaBH₄) | MW: 37.83 g/mol |
| Amount Used | 0.27 g (7.18 mmol) | 1.2 equivalents |
| Solvent | Anhydrous Methanol (MeOH) | 25 mL (~0.24 M) |
| Temperature | 0 °C | Controls reaction rate |
| Reaction Time | 30 - 60 minutes | Monitor by TLC |
| Expected Product | Methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate | MW: 155.15 g/mol |
| Typical Yield | >90% | High purity is common |
Expected Product Characterization
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~11.8 (br s, 1H, NH), 6.8 (d, 1H, pyrrole-H), 6.1 (d, 1H, pyrrole-H), 5.2 (t, 1H, OH), 4.4 (d, 2H, -CH₂OH), 3.7 (s, 3H, -OCH₃). The characteristic aldehyde proton peak at ~9.5 ppm will be absent.
-
IR (KBr, cm⁻¹): A broad absorption band will appear in the 3200-3400 cm⁻¹ region (O-H stretch), and the sharp aldehyde C=O stretch (~1660 cm⁻¹) will be replaced by the ester C=O stretch (~1700 cm⁻¹). The aldehyde C-H stretch (~2800 cm⁻¹) will be absent.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 156.06.
Troubleshooting & Field Insights
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient NaBH₄ (degraded or impure).2. Reaction time too short. | 1. Use fresh, high-purity NaBH₄. Consider adding another 0.2-0.5 eq.2. Continue stirring and monitoring by TLC for another 30 minutes. |
| Low Isolated Yield | 1. Incomplete extraction of the product.2. Product is partially water-soluble. | 1. Perform at least three extractions with ethyl acetate.2. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water. |
| Boron Impurities in Product | Borate salts formed during workup are co-extracted. | After the final concentration step, re-dissolve the crude product in methanol and concentrate again on the rotary evaporator. Repeat 2-3 times. This forms volatile trimethyl borate (B(OMe)₃), which is removed under vacuum. [13] |
| Emulsion During Extraction | High concentration of salts or fine particulates at the interface. | Add a small amount of brine to the separatory funnel and swirl gently (do not shake vigorously) to break the emulsion. |
References
- 1. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
The Synthetic Versatility of Methyl 5-Formyl-1H-pyrrole-2-carboxylate: A Gateway to Bioactive Heterocycles
Introduction: Unveiling a Privileged Scaffold in Organic Synthesis
Methyl 5-formyl-1H-pyrrole-2-carboxylate is a deceptively simple molecule that packs a powerful punch in the world of organic synthesis. Its bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilic pyrrole ring system appended with an electron-withdrawing ester group, renders it a highly versatile and valuable building block. This application note delves into the multifaceted applications of this pyrrole derivative, providing researchers, scientists, and drug development professionals with a comprehensive guide to its synthetic utility. We will explore its pivotal role in the construction of complex natural products and medicinally relevant compounds, complete with detailed, field-proven protocols and mechanistic insights to empower your research endeavors. The strategic placement of the formyl and carboxylate groups on the pyrrole core allows for a diverse range of chemical transformations, making it an indispensable tool for accessing a rich tapestry of heterocyclic architectures.
Core Applications: From Natural Pigments to Targeted Therapeutics
The synthetic utility of this compound and its close derivatives is most prominently showcased in the synthesis of two major classes of bioactive molecules: the prodiginines and pyrrolopyrimidine-based kinase inhibitors.
The Crimson Architect: Synthesis of Prodigiosin Analogs
Prodigiosins are a family of tripyrrolic natural products renowned for their striking red pigmentation and a broad spectrum of biological activities, including immunosuppressive, and anticancer properties.[1] The key to the chemical synthesis of these intricate molecules often lies in the acid-catalyzed condensation of a 2,2'-bipyrrole derivative with a 2-formylpyrrole. This compound serves as a crucial precursor to the requisite formylpyrrole component.
The condensation reaction is typically carried out in the presence of a strong acid, such as hydrobromic acid or trifluoroacetic acid. The acid serves a dual purpose: it protonates the aldehyde group of the formylpyrrole, rendering it more electrophilic, and it can also protonate the pyrrole rings, activating them towards electrophilic attack. The nucleophilic C5 position of the bipyrrole then attacks the activated aldehyde, leading to the formation of a dipyrromethane intermediate. Subsequent dehydration drives the reaction towards the formation of the conjugated tripyrrolic system of the prodigiosin core.
Caption: Synthesis of a Prodigiosin Analogue.
This protocol outlines a general procedure for the acid-catalyzed condensation to form a prodigiosin analogue.
Materials:
-
This compound derivative (1.0 eq)
-
4-Methoxy-2,2'-bipyrrole (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrobromic acid in acetic acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative and 4-methoxy-2,2'-bipyrrole in anhydrous DCM. Rationale: Anhydrous conditions are crucial to prevent unwanted side reactions and hydrolysis of intermediates.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the acid catalyst (e.g., TFA, a few drops, or a solution of HBr in acetic acid) dropwise with vigorous stirring. The reaction mixture will typically develop a deep red or purple color. Rationale: Slow addition of the acid at low temperature helps to control the reaction rate and minimize the formation of byproducts.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Rationale: TLC allows for the visualization of the reaction's progress and helps determine the optimal reaction time.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Rationale: The basic work-up neutralizes the acid catalyst and removes any aqueous-soluble impurities.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure prodigiosin analogue. Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity.
Table 1: Representative Yields for Prodigiosin Analogue Synthesis
| Formylpyrrole Derivative | Bipyrrole Derivative | Catalyst | Yield (%) | Reference |
| Methyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate | 4-Methoxy-2,2'-bipyrrole | HBr/AcOH | 75-85 | [2] |
| 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 2,2'-Bipyrrole | TFA | 60-70 | General procedure adapted from literature |
Targeting Disease: Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in cancer therapy.[3] this compound is a key starting material for the construction of this important heterocyclic system. A prominent example is its utility in the synthesis of precursors to drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[4][5]
The synthesis of the pyrrolo[2,3-d]pyrimidine core from a functionalized pyrrole typically involves a cyclocondensation reaction. A common approach is the reaction of a pyrrole bearing an amino group and a carbonyl or cyano group at adjacent positions with a source of the missing pyrimidine atoms, such as guanidine or formamidine.[6] While this compound does not possess the required amino group, it can be readily converted to the necessary precursors. For instance, the formyl group can be oximated and reduced to an aminomethyl group, or the pyrrole can be nitrated and subsequently reduced to introduce the amino functionality. A more direct approach involves the cyclocondensation of a suitably substituted pyrrole with guanidine.
Caption: Synthesis of a Pyrrolopyrimidine Core.
This protocol describes a multi-step synthesis of a key intermediate for Sunitinib, starting from a related pyrrole dicarboxylate, which itself can be prepared from simpler precursors. The Vilsmeier-Haack formylation is a key step in introducing the necessary aldehyde functionality.[4]
Part A: Vilsmeier-Haack Formylation of 2,4-dimethyl-1H-pyrrole-3-carboxylate
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate solution (saturated)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C. Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent. Rationale: The Vilsmeier reagent is a potent electrophile and its pre-formation under controlled temperature is crucial for a clean reaction.
-
Pyrrole Addition: Add a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in DCM to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Rationale: The electron-rich pyrrole ring undergoes electrophilic substitution by the Vilsmeier reagent.
-
Hydrolysis and Work-up: Carefully pour the reaction mixture into a stirred mixture of ice and saturated sodium acetate solution. Stir for 1-2 hours to hydrolyze the iminium intermediate to the aldehyde. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Rationale: Hydrolysis is necessary to convert the initially formed iminium salt to the desired aldehyde. The basic work-up neutralizes the acidic byproducts.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Part B: Condensation with 5-fluoroindolin-2-one
Materials:
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (from Part A) (1.0 eq)
-
5-Fluoroindolin-2-one (1.0 eq)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-fluoroindolin-2-one and ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the suspension. Rationale: Piperidine acts as a base to catalyze the Knoevenagel-type condensation between the aldehyde and the active methylene group of the indolin-2-one.
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the completion of the reaction. A yellow precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature, and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the desired Sunitinib precursor.
Table 2: Key Intermediates and Reaction Yields in Sunitinib Synthesis
| Intermediate | Reaction | Reagents | Yield (%) | Reference |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Vilsmeier-Haack Formylation | POCl₃, DMF | 85-95 | [5] |
| 5-((Z)-(5-fluoro-2-oxo-1,2-dihydroindol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | Knoevenagel Condensation | Piperidine, Ethanol | 90-98 | [7] |
Conclusion: An Indispensable Synthetic Tool
This compound and its derivatives have firmly established their importance as versatile intermediates in organic synthesis. Their ability to participate in a wide array of chemical transformations, particularly condensation reactions, provides a reliable and efficient pathway to complex and biologically significant molecules. The protocols and mechanistic discussions provided in this application note are intended to serve as a practical guide for researchers in academia and industry, enabling the exploration of new synthetic routes and the development of novel therapeutic agents. The continued exploration of the reactivity of this privileged scaffold promises to unlock even more innovative applications in the future.
References
- 1. Chemoenzymatic synthesis of prodigiosin analogues--exploring the substrate specificity of PigC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of prodigiosin analogues—exploring the substrate specificity of PigC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
The Versatile Scaffold: Methyl 5-Formyl-1H-pyrrole-2-carboxylate in the Synthesis of Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it an invaluable building block in medicinal chemistry.[1][2] Among the vast array of pyrrole derivatives, methyl 5-formyl-1H-pyrrole-2-carboxylate stands out as a particularly versatile and strategic starting material for the synthesis of complex bioactive molecules.[3]
This bifunctionalized pyrrole possesses two key reactive handles: a formyl group at the 5-position and a methyl carboxylate group at the 2-position. These functional groups can be selectively manipulated to construct a diverse range of molecular architectures, leading to compounds with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][4] This guide provides an in-depth exploration of the utility of this compound in the synthesis of bioactive molecules, complete with detailed experimental protocols and insights into the underlying chemical principles.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the differential reactivity of its formyl and ester functionalities. The aldehyde is susceptible to a wide range of nucleophilic additions, condensations, and reductive aminations, while the ester can be hydrolyzed, reduced, or converted to amides. This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyrrole core.
Application I: Synthesis of Novel Pyrrole-Based Carboxamides as Potential Anticancer Agents
Pyrrole carboxamides have emerged as a promising class of compounds with potent anticancer activities.[5] The following protocol outlines a general strategy for the synthesis of novel N-substituted pyrrole-2-carboxamides starting from this compound, which can be further elaborated at the 5-position. A related synthetic approach has been used to generate 5-methyl-2-carboxamidepyrrole-based dual mPGES-1/sEH inhibitors as promising anticancer candidates.[4]
Synthetic Workflow Overview
The synthesis involves a two-step sequence: first, hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine. The formyl group is protected or carried through the sequence for later modification.
Caption: Synthetic workflow for N-substituted pyrrole-2-carboxamides.
Experimental Protocol: Synthesis of 5-Formyl-1H-pyrrole-2-carboxylic Acid
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for various amide coupling reactions.[6]
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
5N Potassium Hydroxide (KOH) solution
-
5N Hydrochloric Acid (HCl) solution
-
Distilled water
Procedure:
-
Dissolve this compound in a mixture of methanol and water.
-
Slowly add the 5N KOH solution to the stirred reaction mixture.
-
Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to 3 using 5N HCl. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.
-
Dry the resulting solid under vacuum to yield 5-formyl-1H-pyrrole-2-carboxylic acid as a solid.
Data Summary:
| Compound | Starting Material | Reagents | Yield | Physical Appearance |
| 5-Formyl-1H-pyrrole-2-carboxylic acid | This compound | KOH, HCl | ~94%[6] | Yellow-brown solid[6] |
Protocol: Amide Coupling to Synthesize N-Aryl Pyrrole-2-carboxamides
This protocol describes the coupling of the synthesized carboxylic acid with an aromatic amine to generate the corresponding amide.
Materials:
-
5-Formyl-1H-pyrrole-2-carboxylic acid (1.0 eq)
-
Aryl amine (e.g., aniline) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-formyl-1H-pyrrole-2-carboxylic acid in anhydrous DMF, add the aryl amine, EDC, HOBt, and DIPEA at room temperature.
-
Stir the reaction mixture overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl 5-formyl-1H-pyrrole-2-carboxamide.
Application II: Elaboration of the Formyl Group for the Synthesis of Pyrrole-Based Natural Product Analogs
The formyl group at the 5-position is a versatile handle for introducing structural diversity. It can readily undergo reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination to append various side chains, mimicking the structures of naturally occurring bioactive pyrroles.[7][8]
Synthetic Pathway Overview
Caption: Elaboration pathways of the 5-formyl group.
Protocol: Reductive Amination for the Synthesis of 5-(Aminomethyl)pyrrole Derivatives
This protocol outlines the synthesis of a 5-(aminomethyl)pyrrole derivative, a common structural motif in bioactive molecules, via reductive amination.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add the amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the iminium intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate derivative.
Trustworthiness and Validation: The progress of the reaction can be monitored by TLC, and the final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the aminomethyl group in the NMR spectrum are indicative of a successful reaction.
Conclusion
This compound is a high-value starting material in the synthesis of bioactive molecules. Its bifunctional nature allows for selective and diverse chemical transformations, providing access to a wide range of complex pyrrole derivatives. The protocols outlined in this guide serve as a foundation for researchers to explore the synthetic potential of this versatile scaffold in the discovery and development of novel therapeutic agents. The strategic application of this building block can significantly streamline synthetic routes to promising drug candidates.[3][9]
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. biolmolchem.com [biolmolchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]
- 7. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 8. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-Formyl-1H-pyrrole-2-carboxylate
Introduction
Welcome to the technical support guide for the purification of Methyl 5-Formyl-1H-pyrrole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity sample of this versatile heterocyclic building block. The presence of multiple polar functional groups—a pyrrolic N-H, a formyl group, and a methyl ester—within a compact aromatic scaffold presents specific challenges for purification. This guide provides a robust, step-by-step protocol for purification by column chromatography, alongside an in-depth troubleshooting FAQ to address common issues encountered in the laboratory.
Section 1: Compound Profile & Pre-Chromatography Considerations
Before attempting purification, understanding the physicochemical properties of this compound is critical for developing an effective separation strategy.
Physicochemical Properties
| Property | Value / Observation | Rationale & Impact on Chromatography |
| Molecular Formula | C₇H₇NO₃ | --- |
| Molecular Weight | 153.14 g/mol | --- |
| Appearance | White to Orange Solid[1] | Color variation may indicate the presence of impurities or minor degradation. A pure sample is typically a white or off-white solid. |
| Polarity | Moderately Polar | The N-H, ester, and aldehyde groups contribute to its polarity, making it suitable for normal-phase silica gel chromatography. |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone; Poorly soluble in Hexanes. | Dictates the choice of solvents for sample loading and the mobile phase. High solubility in the loading solvent is crucial for a narrow application band. |
| Stability | Potential sensitivity to strong acids, bases, and prolonged exposure to silica. Pyrrole aldehydes can be prone to oxidation. | Acidic silica gel can potentially cause degradation.[2] It is advisable to use neutral, high-purity silica and avoid lengthy purification times. Store the pure compound under inert gas in a refrigerator.[1] |
Typical Synthesis & Potential Impurities
This compound is commonly synthesized via the Vilsmeier-Haack formylation of Methyl 1H-pyrrole-2-carboxylate.[3][4][5] This synthetic route informs the likely impurities you may encounter:
-
Unreacted Starting Material: Methyl 1H-pyrrole-2-carboxylate (less polar than the product).
-
Regioisomers: Formylation at the C4 position (similar polarity, may be difficult to separate).
-
Vilsmeier Reagent Byproducts: Water-soluble salts, typically removed during aqueous workup.
-
Degradation Products: Oxidized or polymerized species, which may appear as baseline material or highly polar spots on TLC.
Section 2: Recommended Purification Protocol
This protocol is a validated starting point for obtaining high-purity this compound.
Step 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To determine the optimal mobile phase for separation and assess the purity of the crude material.
-
Dissolve a small amount of your crude product in Dichloromethane or Ethyl Acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.
-
Visualize the spots using a UV lamp (254 nm). The product contains a conjugated system and should be UV active.
-
Goal: Aim for a solvent system that gives the target compound an Rf (retention factor) of ~0.25-0.35 . This Rf value typically provides the best resolution during column chromatography.[2]
Example TLC Results:
| Solvent System (EtOAc:Hexanes) | Rf of Product | Rf of Starting Material | Observation |
| 20:80 | 0.15 | 0.40 | Product is retained too strongly. |
| 30:70 | 0.30 | 0.55 | Good separation. Ideal for column. |
| 40:60 | 0.45 | 0.68 | Separation window is shrinking. |
Step 2: Column Preparation & Sample Loading
-
Select a Column: Choose a glass column with a diameter appropriate for your sample size (e.g., a 40 mm diameter column for 1-2 g of crude material).
-
Slurry Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 10% EtOAc in Hexanes). The amount of silica should be 50-100 times the weight of your crude sample.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a suitable solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6]
-
Gently add this powder to the top of the packed column. Add a thin protective layer of sand on top of your sample.
-
Step 3: Elution and Fraction Collection
-
Begin elution with a low-polarity mobile phase (e.g., 10-15% EtOAc/Hexanes) to first elute any non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 15% to 25% to 35% EtOAc in Hexanes. A stepwise gradient is often effective.
-
Collect fractions of a consistent volume (e.g., 20-25 mL for a medium-sized column).
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
Visual Workflow: Purification Process
Caption: Workflow for column chromatography purification.
Section 3: Troubleshooting Guide & FAQs
Question: My product is streaking badly on the TLC plate and the column. What's wrong?
Answer: Streaking is often caused by compound overloading, poor solubility in the mobile phase, or interaction with acidic sites on the silica.
-
Solution 1 (Check Loading): You may be applying too much compound to the TLC plate or column. For dry loading, ensure the compound is evenly distributed on the silica support.
-
Solution 2 (Adjust Polarity): If the compound is poorly soluble in the mobile phase, it will streak. Try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a few drops of acetic acid to your eluent system to improve solubility and cover active sites on the silica. However, be cautious with additives as they can affect compound stability.
-
Solution 3 (Deactivate Silica): Pyrroles can interact with the acidic silanol groups on the silica surface. Consider neutralizing your silica gel by pre-treating it with a solution of triethylamine in your mobile phase (e.g., 0.5% triethylamine). Alternatively, using alumina as the stationary phase can be a solution for compounds unstable on silica.[2]
Question: I can't get good separation between my product and an impurity. The Rf values are too close.
Answer: This is a common resolution problem. Improving separation requires optimizing the mobile phase selectivity.
-
Solution 1 (Use a Shallow Gradient): If using a gradient, make it shallower around the elution point of your compound. For example, instead of jumping from 20% to 40% EtOAc, try increasing polarity in 2-5% increments.
-
Solution 2 (Change Solvent System): The selectivity of the separation can be altered by changing the solvents. Replace Ethyl Acetate/Hexanes with a different system, such as Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compound and the silica in unique ways, which can dramatically alter the relative separation.
-
Solution 3 (Consider a Different Stationary Phase): If all else fails on silica, a different stationary phase may be required. Cyano-bonded silica is less polar than bare silica and can offer different selectivity for polar compounds.[7]
Question: My yield is very low. I suspect the compound is decomposing on the column.
Answer: This is a critical issue, often linked to the stability of pyrrole derivatives on silica gel.[2]
-
Step 1 (Confirm Instability): To verify, spot your pure (or crude) compound on a TLC plate and let it sit for 1-2 hours. Then, develop the plate. If new spots appear or the original spot has diminished, your compound is likely unstable on silica.[2]
-
Solution 1 (Work Quickly): Minimize the time the compound spends on the column. Use a shorter, wider column and apply slight air pressure ("flash chromatography") to speed up the elution.
-
Solution 2 (Use Deactivated Silica/Alumina): As mentioned previously, the acidity of silica can be the culprit. Use neutralized silica gel or switch to neutral alumina, which is less acidic.
-
Solution 3 (Alternative Purification): If the compound is highly unstable, consider alternative purification methods such as recrystallization or preparative HPLC with a shorter residence time on the stationary phase.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. This compound | 1197-13-3 [sigmaaldrich.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Side Reactions in the Formylation of Methyl 1H-Pyrrole-2-Carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting and practical advice for one of the common, yet challenging, reactions in heterocyclic chemistry: the formylation of methyl 1H-pyrrole-2-carboxylate. As researchers, scientists, and drug development professionals, achieving high yield and regioselectivity is paramount. This document addresses the specific issues you may encounter, explaining the underlying chemical principles and providing actionable solutions.
The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] However, when applied to a substrate like methyl 1H-pyrrole-2-carboxylate, the presence of the electron-withdrawing ester group at the C2 position introduces significant challenges, primarily concerning reactivity and regioselectivity. This guide will help you navigate these complexities.
Troubleshooting Guide
This section addresses the most common problems encountered during the formylation of methyl 1H-pyrrole-2-carboxylate.
Q1: My reaction is producing a mixture of 4-formyl and 5-formyl isomers. How can I improve the regioselectivity?
A1: This is the most frequent challenge. The C2-ester group deactivates the pyrrole ring towards electrophilic attack, but its influence is not uniform. It deactivates the adjacent C5 position more strongly than the C4 position. However, the inherent preference for α-substitution (C5) in pyrroles still competes, leading to isomer mixtures.
-
Underlying Cause: The reaction outcome is a delicate balance between electronic deactivation by the ester and the intrinsic reactivity of the pyrrole ring. The Vilsmeier reagent, a moderately weak electrophile, is sensitive to these subtle electronic differences.[1]
-
Solutions & Optimizations:
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or below) can significantly enhance selectivity. The transition state leading to the more stable intermediate will be favored at lower temperatures, often increasing the yield of the 4-formyl isomer.
-
Reagent Choice: The nature of the formylating agent is critical. Research has shown that different reagents can provide high regioselectivity for either the 4-formyl or 5-formyl product.[3]
-
For the 4-formyl isomer: Using dichloromethyl alkyl ethers (e.g., dichloromethyl propyl ether) often favors substitution at the C4 position.
-
For the 5-formyl isomer: Employing a pre-formed, crystalline Vilsmeier reagent can selectively yield the 5-formyl derivative.[3]
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the Vilsmeier reagent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Running the reaction in excess N,N-Dimethylformamide (DMF) can also alter the reaction kinetics and selectivity.[4]
-
| Parameter | Recommendation for 4-Formyl Isomer | Recommendation for 5-Formyl Isomer | Rationale |
| Reagent | Dichloromethyl alkyl ether | Crystalline Vilsmeier Reagent | Different formylating agents exhibit different steric and electronic profiles, leading to altered regioselectivity.[3] |
| Temperature | 0 °C to -10 °C | 0 °C to Room Temperature | Lower temperatures increase selectivity by favoring the pathway with the lower activation energy. |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) or DMF | Solvent polarity can stabilize intermediates and transition states differently, influencing the product ratio. |
Q2: My reaction yield is very low, and I'm recovering a significant amount of starting material. What is going wrong?
A2: Low conversion is typically due to the reduced nucleophilicity of the pyrrole ring.
-
Underlying Cause: The methyl ester at C2 is an electron-withdrawing group that deactivates the entire ring, making it less reactive towards the Vilsmeier reagent compared to unsubstituted pyrrole.[5]
-
Solutions & Optimizations:
-
Reaction Time and Temperature: The deactivation may necessitate more forcing conditions. Cautiously increase the reaction temperature (e.g., from room temperature to 40-50 °C) or prolong the reaction time (from 2-4 hours to 12-24 hours), monitoring by TLC.[4] Be aware that this may decrease regioselectivity.
-
Stoichiometry of Reagents: Ensure an adequate excess of the Vilsmeier reagent is used. A common ratio is 1.2 to 2.0 equivalents of both POCl₃ and DMF relative to the pyrrole substrate.
-
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Use anhydrous solvents and ensure the phosphoryl chloride (POCl₃) is fresh and has not been hydrolyzed. The formation of the Vilsmeier reagent itself can be inhibited by water.
-
Q3: The reaction mixture turned into a dark, intractable tar. What caused this polymerization?
A3: Pyrroles are notoriously prone to polymerization under acidic conditions.
-
Underlying Cause: While the Vilsmeier-Haack reaction is milder than classical Friedel-Crafts conditions, the reaction medium is still acidic. Localized "hot spots" or an overly rapid addition of POCl₃ can generate a strongly acidic environment, protonating the pyrrole ring and initiating polymerization.[6]
-
Solutions & Optimizations:
-
Controlled Reagent Addition: Add the POCl₃ dropwise to the solution of the pyrrole substrate in DMF at a low temperature (0 °C). This ensures the Vilsmeier reagent is formed and consumed gradually, preventing a buildup of acid and a runaway reaction.[7]
-
Maintain Low Temperature: Keep the reaction cooled in an ice bath during the addition of POCl₃ and for a period afterward before allowing it to slowly warm to the desired reaction temperature.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and maintain a homogenous concentration of reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate?
A1: The reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis to the final aldehyde.[8]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). A subsequent elimination cascade releases a stable dichlorophosphate anion and forms the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C4 or C5 position, breaking the aromaticity of the ring and forming a cationic intermediate (a sigma complex). A base (like DMF or the dichlorophosphate anion) then removes a proton to restore aromaticity.
-
Hydrolysis: During aqueous workup, water attacks the iminium carbon. Subsequent elimination of dimethylamine and deprotonation yields the final formyl product.
Caption: Key stages of the Vilsmeier-Haack reaction.
Q2: Why does substitution occur at the C4 and C5 positions, but not C3?
A2: The regioselectivity is dictated by the stability of the cationic intermediate (sigma complex) formed upon electrophilic attack.
-
Attack at C5 (α-position): The positive charge can be delocalized over three atoms, including the nitrogen, without placing it adjacent to the electron-withdrawing ester group. This is a relatively stable intermediate, though the initial attack is electronically disfavored.
-
Attack at C4 (β-position): The positive charge is also delocalized. This position is less deactivated by the C2-ester group than the C5 position, making it a kinetically competitive site for attack.
-
Attack at C3 (β-position): Attack at C3 is highly unfavorable. The resulting positive charge in the sigma complex would be located on the C2 carbon, directly adjacent to the electron-withdrawing carbonyl carbon of the ester group. This is a very high-energy, electrostatically unfavorable intermediate.
Caption: Rationale for formylation at C4 and C5 positions.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues in your experiment.
Caption: A step-by-step guide to troubleshooting.
Experimental Protocol: Selective Formylation
The following protocol is a generalized procedure based on common practices. Researchers should always consult specific literature for the desired regioisomer.[3][7]
Objective: To perform a Vilsmeier-Haack formylation on methyl 1H-pyrrole-2-carboxylate.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Phosphoryl chloride (POCl₃), freshly distilled or from a new bottle
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a three-necked flask, dropping funnel, and condenser
-
Magnetic stirrer and ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (approx. 0.5 M solution).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add POCl₃ (1.2 eq) dropwise via the dropping funnel over 20-30 minutes. Crucial: Maintain the internal temperature below 5 °C during the addition. A thick, pale-yellow precipitate may form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature (or heat to a specific temperature as determined by your optimization) and stir for 2-24 hours. Monitor the reaction's progress using TLC.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Caution: This quench is exothermic and will release CO₂ gas. Perform this step slowly in a fume hood.
-
Hydrolysis: Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to separate the isomers and remove impurities.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier haack reaction | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemtube3d.com [chemtube3d.com]
Technical Support Center: Reduction of Methyl 5-Formyl-1H-Pyrrole-2-Carboxylate
Welcome to the technical support center for the synthesis of methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with the reduction of methyl 5-formyl-1H-pyrrole-2-carboxylate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chemical transformation.
Introduction to the Challenge
The reduction of this compound to its corresponding alcohol, methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate, is a crucial step in the synthesis of various biologically active compounds and natural products.[1][2] The primary challenge lies in the chemoselective reduction of the aldehyde group in the presence of a potentially reducible methyl ester. The pyrrole ring itself, being electron-rich, can also influence the reactivity of its substituents. This guide will address common issues such as over-reduction, low yields, and purification difficulties.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the experimental process.
Problem 1: Low or No Conversion of the Starting Material
Symptoms:
-
TLC or NMR analysis shows a significant amount of unreacted this compound.
-
The desired product, methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate, is present in very low quantities or is absent.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While sodium borohydride (NaBH₄) is a mild and often selective reagent for reducing aldehydes in the presence of esters, an insufficient amount will lead to incomplete reaction.[3][4]
-
Solution: Increase the molar equivalents of NaBH₄. A typical starting point is 1.1 to 1.5 equivalents. Monitor the reaction by TLC to determine the optimal amount.
-
-
Inactive Reducing Agent: Sodium borohydride can decompose upon exposure to moisture.
-
Solution: Use a freshly opened bottle of NaBH₄ or a properly stored container. It is good practice to test the activity of the reducing agent on a simple aldehyde as a positive control.
-
-
Low Reaction Temperature: While some reductions are performed at low temperatures to enhance selectivity, excessively low temperatures can significantly slow down or halt the reaction.
-
Solution: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Monitor the progress closely to avoid potential side reactions.
-
-
Inappropriate Solvent: The choice of solvent can influence the reactivity of NaBH₄.
Problem 2: Over-reduction to the Diol
Symptoms:
-
Mass spectrometry or NMR analysis indicates the presence of a diol, where both the aldehyde and the ester have been reduced.
Potential Causes & Solutions:
-
Excessively Strong Reducing Agent: While NaBH₄ is generally selective, more potent reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the aldehyde and the ester.
-
Solution: Strictly avoid strong reducing agents like LiAlH₄. Stick to milder reagents such as sodium borohydride.
-
-
Prolonged Reaction Time or Elevated Temperature: Even with NaBH₄, forcing the reaction conditions can lead to the slow reduction of the ester.[4]
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Avoid unnecessarily long reaction times or heating.
-
-
Use of Additives that Enhance Reductant Activity: Certain additives can increase the reducing power of borohydrides.
-
Solution: Avoid the use of additives like lithium chloride unless you have evidence that it will not compromise the selectivity of the reaction.
-
Problem 3: Formation of Impurities and Difficult Purification
Symptoms:
-
The crude product shows multiple spots on the TLC plate.
-
Column chromatography results in poor separation of the desired product from impurities.
Potential Causes & Solutions:
-
Side Reactions of the Pyrrole Ring: The electron-rich pyrrole ring can be sensitive to acidic or strongly basic conditions, potentially leading to polymerization or other side reactions.
-
Solution: Maintain a neutral or slightly basic pH during the reaction and workup. The use of a buffer can be beneficial.
-
-
Instability of the Product: The product, methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate, may be unstable under certain conditions.
-
Solution: Use mild workup procedures. Avoid strong acids or bases. It is advisable to store the purified product at a low temperature and protected from light.
-
-
Reaction with Solvent: If using reactive solvents, they may participate in side reactions.
-
Solution: Use high-purity, unreactive solvents for the reaction and purification.
-
Frequently Asked Questions (FAQs)
Q1: Why is sodium borohydride (NaBH₄) the recommended reducing agent for this transformation?
A1: Sodium borohydride is a mild and chemoselective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions (e.g., at 0 °C to room temperature in alcoholic solvents).[3][4][6] This selectivity is crucial for converting the formyl group of this compound to a hydroxymethyl group without affecting the methyl ester.
Q2: Can I use Diisobutylaluminium hydride (DIBAL-H) for this reduction?
A2: DIBAL-H can be used for the partial reduction of esters to aldehydes at low temperatures.[7][8] However, in this case, you are starting with an aldehyde. Using DIBAL-H for the reduction of the aldehyde in this compound could potentially lead to the reduction of the ester as well, especially if the reaction conditions are not carefully controlled.[9] Given the goal of selectively reducing the aldehyde, NaBH₄ is a more straightforward and reliable choice.
Q3: My reaction is very slow in methanol. What can I do?
A3: If the reaction is sluggish, you can try a few things. First, ensure your NaBH₄ is active. Second, you can try a mixed solvent system, such as THF/methanol, to improve the solubility of your starting material.[5] Finally, you can allow the reaction to warm to room temperature, but be sure to monitor it frequently by TLC to prevent over-reduction.
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between the starting material and the product. The starting aldehyde will be less polar than the product alcohol. You can visualize the spots using a UV lamp and/or by staining with an appropriate agent like potassium permanganate.
Q5: What is the best way to purify the final product, methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate?
A5: Flash column chromatography on silica gel is the standard method for purification. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective. The more polar product will elute after the less polar starting material and any non-polar impurities.
Experimental Protocol: Selective Reduction with Sodium Borohydride
This protocol provides a reliable method for the selective reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., a 1:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and then extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and chemoselective for aldehydes over esters.[3][4][6] |
| Equivalents of NaBH₄ | 1.1 - 1.5 | Ensures complete reaction without significant over-reduction. |
| Solvent | THF/Methanol (1:1) | Good solubility for the substrate and reagent.[5] |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and selectivity. |
| Reaction Time | 1 - 2 hours (TLC monitored) | Prevents over-reduction and side reactions. |
| Workup | Quench with sat. aq. NH₄Cl | Neutralizes excess reagent under mild conditions. |
| Purification | Silica Gel Chromatography | Effective for separating the polar product from impurities. |
Visualizing the Process
Reaction Pathway
The following diagram illustrates the intended selective reduction.
Caption: Selective reduction of the aldehyde.
Troubleshooting Logic
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: Troubleshooting workflow for the reduction.
References
- 1. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. scholars.iwu.edu [scholars.iwu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Pyrroles
Welcome to the Technical Support Center for the Vilsmeier-Haack (V-H) formylation of pyrroles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize this crucial synthetic transformation effectively.
The Vilsmeier-Haack reaction is an indispensable tool for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings like pyrrole.[1][2] The resulting pyrrole-2-carbaldehydes are versatile intermediates in the synthesis of pharmaceuticals and natural products.[3][4] The reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), followed by the electrophilic substitution of the pyrrole ring.[5][6]
While robust, the reaction's success is highly sensitive to substrate reactivity, stoichiometry, and reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My Vilsmeier-Haack reaction is resulting in a low or no yield of the desired pyrrole aldehyde. What are the common causes and how can I fix this?
Answer: Low yields are the most frequently reported issue and can stem from several factors. A systematic approach is key to diagnosis.
-
Purity and Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your DMF is anhydrous and that the POCl₃ is of high purity.[7][8] The presence of water will decompose the reagent and inhibit the reaction. All glassware should be flame- or oven-dried before use.
-
Vilsmeier Reagent Formation: The exothermic reaction between DMF and POCl₃ must be carefully controlled.[7] This step is typically performed at low temperatures (0–10 °C) to prevent degradation of the newly formed reagent.[7] Slow, dropwise addition of POCl₃ to cooled DMF is critical.
-
Reaction Temperature: There is a crucial temperature balance. While reagent formation requires cooling, the subsequent formylation step often needs heating.[7] The optimal temperature depends on the pyrrole's reactivity.
-
Electron-rich pyrroles (with electron-donating groups) may react readily at room temperature or with gentle heating (e.g., 40–60 °C).[7]
-
Less reactive pyrroles (with electron-withdrawing groups) may require higher temperatures to proceed.[7][9] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature before quenching the reaction.[8]
-
-
Improper Work-up: The hydrolysis of the intermediate iminium salt is a critical final step.[1][7] The reaction mixture should be quenched by carefully pouring it onto crushed ice.[3] This is followed by neutralization with a base, such as a saturated solution of sodium bicarbonate or sodium acetate, until the pH is neutral (7-8).[3][7] Inadequate neutralization can lead to significantly lower yields and discolored products.[7]
Question: I am observing the formation of multiple isomers. How can I control the regioselectivity of the formylation?
Answer: The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is a classic challenge governed by a combination of electronic and steric effects.[7]
-
Electronic Effects: Formylation overwhelmingly occurs at the most electron-rich position of the pyrrole ring.[7] For unsubstituted pyrrole, this is the α-position (C2 or C5) because the nitrogen atom's lone pair effectively stabilizes the reaction intermediate.[5][8]
-
With an electron-donating group (EDG) at the C2 position, formylation will strongly favor the C5 position.
-
With an electron-withdrawing group (EWG) at the C2 position, the ring is deactivated, and a mixture of C4 and C5 formylated products is often observed.[7]
-
-
Steric Hindrance: The bulky nature of the Vilsmeier reagent means that steric hindrance can play a dominant role, sometimes overriding electronic preferences.[10] A large substituent on the pyrrole nitrogen (N1 position) or on a carbon atom can block the approach of the reagent to adjacent positions.[7] For instance, using sterically crowded formamides as the precursor to the Vilsmeier reagent has been shown to favor formylation at the less hindered C3 position.[11]
Question: My reaction mixture turned dark brown or black, and I isolated a tar-like substance. What happened?
Answer: A dark, intractable mixture typically indicates polymerization or decomposition of the pyrrole substrate.[8] Electron-rich pyrroles are particularly susceptible to polymerization under the acidic and sometimes high-temperature conditions of the reaction.[7]
To mitigate this:
-
Control Temperature: Avoid excessively high reaction temperatures. Add the pyrrole substrate at a low temperature before gradually warming the mixture to the optimal reaction temperature.
-
Control Stoichiometry: Use only a moderate excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).[7] A large excess can promote side reactions like diformylation and polymerization.[8]
-
Check for Impurities: Ensure the starting pyrrole is pure. Acidic impurities can catalyze polymerization.
Question: I am seeing signs of diformylation in my product mixture. How can I prevent this?
Answer: Diformylation can occur with highly activated, electron-rich pyrroles, especially if both α-positions are unsubstituted.[7] This side reaction is favored by a large excess of the Vilsmeier reagent and elevated reaction temperatures.[8]
To achieve mono-formylation:
-
Stoichiometry is Key: Carefully control the amount of Vilsmeier reagent used. Start with a ratio closer to 1.1 equivalents of reagent to the pyrrole substrate.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, as determined by TLC monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction on pyrrole?
The reaction proceeds via a two-part electrophilic aromatic substitution mechanism.[5][12]
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile and attacks the electrophilic phosphorus of POCl₃. This leads to the formation of a highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[1][13]
-
Electrophilic Attack and Hydrolysis: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C2 position.[5] This forms a cationic intermediate (a sigma complex), which is stabilized by resonance. Deprotonation restores aromaticity, yielding an iminium salt. This salt is then hydrolyzed during the aqueous work-up to liberate the final pyrrole-2-carbaldehyde.[1][12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting the Paal-Knorr Synthesis of Highly Substituted Pyrroles
Welcome to the technical support center for the Paal-Knorr synthesis of highly substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this classical yet powerful transformation. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common issues, providing you with the rationale to effectively troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis, and how do substitutions on the starting materials affect it?
The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole.[1] The reaction is typically acid-catalyzed and proceeds through the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[2][3]
The currently accepted mechanism, investigated by V. Amarnath et al., suggests that the amine attacks a protonated carbonyl group to form a hemiaminal.[2] This is followed by a rate-determining intramolecular nucleophilic attack of the nitrogen on the second carbonyl group to form a cyclic dihydroxy intermediate, which then dehydrates to the pyrrole.[1][2]
Substituents can have a significant impact:
-
On the 1,4-dicarbonyl: Sterically bulky groups can hinder the intramolecular cyclization, potentially requiring more forcing conditions.
-
On the amine: Electron-withdrawing groups on the amine decrease its nucleophilicity, slowing down the initial attack and the cyclization step.[3] Less basic aromatic amines, for instance, may require longer reaction times or more potent catalysts.[4][5] Conversely, electron-donating groups can accelerate the reaction.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q2: My reaction is sluggish or not proceeding to completion, resulting in a low yield of the desired pyrrole. What are the likely causes and how can I address them?
Low yields are a frequent challenge, often stemming from several factors:
-
Insufficiently Reactive Starting Materials: As mentioned, amines with potent electron-withdrawing groups or sterically hindered substrates can be problematic.[3]
-
Inappropriate Reaction Conditions: The classical Paal-Knorr synthesis often involved harsh conditions like prolonged heating in strong acids, which can degrade sensitive functional groups.[5]
-
Solution: Modern methods advocate for milder conditions. A weak acid like acetic acid is often sufficient to catalyze the reaction.[1] If you suspect substrate degradation, screen a variety of milder Brønsted or Lewis acids.
-
-
Suboptimal Catalyst Choice: The type and concentration of the acid catalyst are critical.
Q3: I'm observing a significant byproduct that I suspect is a furan. How can I minimize its formation?
Furan formation is the most common side reaction in the Paal-Knorr pyrrole synthesis.[7] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before the amine can react.[7]
Key to Prevention: pH Control
Strongly acidic conditions (pH < 3) favor furan synthesis.[4] The key is to maintain a neutral or weakly acidic environment.[1]
-
Use of Weak Acids: Employing acetic acid as both a catalyst and solvent can be an effective strategy.[1]
-
Modern Catalysts: A wide range of milder catalysts have been developed to circumvent this issue. Lewis acids and heterogeneous catalysts are often superior choices for achieving high yields of pyrroles under milder conditions.[4]
In-Depth Technical Guidance
Catalyst Selection and Optimization
The choice of catalyst is pivotal in the Paal-Knorr synthesis, influencing reaction time, temperature, and selectivity. While traditional methods relied on Brønsted acids, a plethora of more efficient and milder catalysts are now available.[4]
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Acetic Acid, p-TsOH, H₂SO₄ | Often requires heating | Readily available, inexpensive | Can lead to furan byproducts, harsh conditions may degrade substrates[5] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, MgI₂ etherate[8][9] | Often milder conditions, room temp to moderate heating | High yields, reduced reaction times, compatible with sensitive functional groups | Can be more expensive, may require anhydrous conditions |
| Heterogeneous Catalysts | Montmorillonite KSF clay, Alumina[10][11] | Room temp or gentle heating, often solvent-free | Easy to handle and remove from the reaction, reusable, environmentally friendly[10] | May have lower activity for very unreactive substrates |
| Other | Iodine (I₂) | Room temperature, often solvent-free | Very mild, high yields, simple workup[11] | May not be suitable for all substrates |
Experimental Workflow and Monitoring
A systematic approach to reaction setup and monitoring is crucial for successful synthesis and troubleshooting.
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[4] It allows you to determine the optimal reaction time, preventing the formation of degradation products from prolonged heating.[4]
Purification of Highly Substituted Pyrroles
The purification of highly substituted pyrroles can sometimes be challenging due to their similar polarities to starting materials or byproducts.
-
Standard Protocol: Once the reaction is complete as indicated by TLC, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.[4]
-
Chromatography: The crude product is most commonly purified by column chromatography on silica gel.[4] A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.
Mechanistic Insight: Hemiaminal vs. Enamine Pathway
While the hemiaminal pathway is the most widely accepted, the possibility of an enamine intermediate has also been considered. However, studies by Amarnath have shown that the stereochemical integrity of the 1,4-dicarbonyl is maintained during the reaction, which argues against a mechanism involving an enamine intermediate that would likely lead to racemization.[1] Density functional theory (DFT) calculations also support the hemiaminal cyclization as the preferred pathway.[12]
This guide provides a framework for understanding and troubleshooting the Paal-Knorr synthesis of highly substituted pyrroles. By combining a solid grasp of the reaction mechanism with systematic experimental optimization, you can overcome common challenges and achieve high yields of your target molecules.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methyl 5-formyl-1H-pyrrole-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 5-formyl-1H-pyrrole-2-carboxylate (CAS 1197-13-3). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We understand that the unique electronic nature of this compound can lead to stability challenges. This guide provides in-depth, field-tested insights and protocols to help you navigate these issues, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users. Our answers are based on a combination of established chemical principles and practical laboratory experience.
Question 1: My solid this compound has changed color from white to yellow/orange/brown. Is it still usable?
Answer: This is the most frequently reported issue. The color change is a strong indicator of degradation. While the compound in its pure form is a white to off-white solid, its electron-rich pyrrole ring and the presence of an aldehyde group make it susceptible to oxidation and polymerization, especially when exposed to air, light, and moisture.
-
Causality: The aldehyde group (-CHO) can be easily oxidized to a carboxylic acid. Furthermore, pyrrole aldehydes are known to be sensitive and can undergo self-condensation or polymerization reactions, often catalyzed by light or trace acid/base impurities, leading to the formation of colored, higher molecular weight byproducts. While some level of discoloration may be acceptable for less sensitive applications, it is critical to reassess the material's purity before use in sensitive, multi-step syntheses or quantitative biological assays. A discolored product will invariably contain impurities that can complicate subsequent reactions, lead to lower yields, and interfere with purification.
-
Recommendation: We strongly advise against using significantly discolored material without first assessing its purity. A preliminary check via ¹H NMR is recommended. If the NMR spectrum shows significant broadening of signals or the appearance of new, unidentifiable peaks, the material should be purified by recrystallization before use. For critical applications, using a fresh, unopened batch is the safest option.
Question 2: What are the definitive best practices for handling and storing this compound to maximize its shelf-life?
Answer: Proactive and proper storage is the most effective strategy to prevent degradation. The key is to mitigate exposure to oxygen, light, and moisture.
-
Causality: The degradation pathways are often free-radical or acid/base-catalyzed processes initiated by atmospheric components. Oxygen can directly oxidize the aldehyde. Light provides the energy to initiate radical chain reactions, leading to polymerization. Moisture can facilitate hydrolysis or other degradation pathways.
-
Recommended Protocol: A detailed, step-by-step protocol for optimal storage is provided in the "Experimental Protocols" section below. The core principles are summarized in the table here.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8°C)[1] or Freezer (-20°C)[2] | Reduces the rate of chemical degradation and lowers vapor pressure. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2] | Displaces atmospheric oxygen, preventing oxidation of the aldehyde group. |
| Light | Amber vial or wrap in aluminum foil[2] | Prevents photo-initiated degradation and polymerization. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and moisture-catalyzed side reactions. |
Upon receiving the compound, we recommend portioning it into smaller, single-use vials under an inert atmosphere. This practice minimizes the exposure of the bulk material to the laboratory environment during repeated use.
Question 3: I am struggling with the Vilsmeier-Haack synthesis of this compound. My yields are low and I see multiple products. What is going wrong?
Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrroles, but it is sensitive to reaction conditions and substrate purity.[3][4]
-
Causality: The Vilsmeier reagent (chloromethyliminium salt) is a moderately strong electrophile.[3] The regioselectivity of the formylation on the pyrrole ring is influenced by both steric and electronic factors of any existing substituents.[4][5] Common issues include:
-
Di-formylation: If the reaction is run for too long or at too high a temperature, a second formylation can occur.
-
Side reactions: The Vilsmeier reagent can react with itself or with residual moisture. The purity of the dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical; aged DMF can contain dimethylamine, which can interfere with the reaction.[6]
-
Harsh Workup: The intermediate iminium salt must be hydrolyzed to the aldehyde. If the quenching and neutralization steps are not carefully controlled (e.g., pH swings, high temperatures), the product can degrade.[7] An organic syntheses procedure notes that if acidic products are not neutralized, the yield can drop significantly and produce a discolored product that is difficult to purify.[7]
-
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF.
-
Temperature Control: Strictly maintain the temperature during the formation of the Vilsmeier reagent and during the addition of the pyrrole substrate, typically starting at 0°C.
-
Stoichiometry: Carefully control the molar ratios of the reagents. An excess of the Vilsmeier reagent can lead to side products.
-
Controlled Workup: Quench the reaction by pouring it onto ice, followed by careful neutralization with a base like sodium acetate or sodium carbonate solution while keeping the temperature low.[7]
-
Question 4: How stable is this compound in solution? Which solvents should I use?
Answer: The stability in solution is lower than in the solid state and is highly dependent on the solvent and storage conditions.
-
Causality: In solution, the molecules have greater mobility, increasing the likelihood of bimolecular decomposition reactions. Protic solvents, especially under non-neutral pH, can catalyze degradation. Halogenated solvents may contain trace acids from decomposition, which can also accelerate degradation.
-
Solvent Recommendations:
-
For Reactions: Use anhydrous, high-purity solvents appropriate for your specific reaction (e.g., THF, Dichloromethane, Acetonitrile). Prepare the solution immediately before use.
-
For Analysis (e.g., NMR): Use deuterated solvents like DMSO-d₆ or CDCl₃. While stable for the duration of an analysis, long-term storage in CDCl₃ is not recommended due to the potential for acid formation. DMSO is hygroscopic, so using newly opened containers is advised.[2]
-
Long-Term Storage: We do not recommend long-term storage in solution. If absolutely necessary, store under argon at -80°C in a solvent like anhydrous DMSO, but re-analysis of purity is essential before use.[2]
-
Troubleshooting Guide & Workflows
This section provides a visual workflow for diagnosing common experimental failures involving this compound.
Workflow for Troubleshooting Low Reaction Yield
This decision tree helps diagnose potential root causes when a reaction using the title compound fails or gives a low yield.
References
- 1. 吡咯-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. scribd.com [scribd.com]
- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of Methyl 5-formyl-1H-pyrrole-2-carboxylate
This guide is designed for researchers, chemists, and process development professionals tackling the scale-up synthesis of methyl 5-formyl-1H-pyrrole-2-carboxylate. This valuable heterocyclic building block is pivotal in the synthesis of various pharmaceutical agents and fine chemicals. Its preparation, typically via the Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate, presents unique challenges when transitioning from laboratory to pilot or production scale. This document provides in-depth troubleshooting advice and robust protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Core Principles of the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone method for formylating electron-rich aromatic and heteroaromatic compounds.[1] The process involves two key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, most commonly N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium salt known as the Vilsmeier reagent.[2][3][4] This step is highly exothermic and requires stringent temperature control.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the substrate, methyl 1H-pyrrole-2-carboxylate, attacks the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the desired aldehyde.[3]
The iminium ion is a relatively weak electrophile compared to those in reactions like Friedel-Crafts acylation, which is why this method is highly effective for activated substrates like pyrroles.[3]
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses common issues encountered during the scale-up process in a practical question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low Yield or Stalled Reaction | 1. Degraded Vilsmeier Reagent: The reagent is sensitive to moisture and thermal degradation.[2] | Solution: Ensure DMF and POCl₃ are high purity and anhydrous. Perform the reagent formation at a strictly controlled temperature, typically 0-10 °C, to prevent decomposition.[2] The exotherm must be managed with an efficient cooling system. |
| 2. Sub-optimal Formylation Temperature: The formylation step itself may require thermal input to proceed at a reasonable rate. | Solution: Monitor the reaction progress by TLC or HPLC. After the initial exothermic reagent formation, a gentle warming to 40-60 °C may be necessary to drive the reaction to completion, depending on the substrate's reactivity.[2] | |
| Poor Regioselectivity (High levels of 4-formyl isomer) | 1. Reaction Kinetics vs. Thermodynamics: The electron-withdrawing ester group at the 2-position deactivates the adjacent positions, but kinetic vs. thermodynamic control can favor different isomers under varying conditions. | Solution: Experiment with solvent choice and temperature profiles. Lower temperatures may favor a different isomeric ratio. Consider alternative formylating agents like dichloromethyl alkyl ethers, which have been shown to provide high regioselectivity for either the 4- or 5-formyl derivative under specific conditions.[5] |
| Formation of Di-formylated Byproducts or Polymerization | 1. Excess Vilsmeier Reagent: The highly activated pyrrole ring can react a second time if a large excess of the electrophile is present. | Solution: Use a moderate excess of the Vilsmeier reagent (typically 1.1–1.5 equivalents).[2] Add the pyrrole substrate slowly to the pre-formed reagent to maintain a low instantaneous concentration of the pyrrole and minimize side reactions. |
| 2. High Reaction Temperature: Harsh thermal conditions can lead to polymerization and other degradation pathways. | Solution: Maintain strict temperature control throughout the reaction. Avoid localized overheating ("hot spots") in the reactor through efficient stirring. | |
| Difficult Work-up and Product Isolation | 1. Uncontrolled Quench: The hydrolysis of the intermediate iminium salt and unreacted POCl₃ is highly exothermic and can be violent if not controlled. | Solution: The reaction mixture should be quenched by adding it slowly and controllably to a well-stirred, cold (ice/water) basic solution (e.g., sodium carbonate or sodium hydroxide). This neutralizes the acidic byproducts and facilitates product precipitation or extraction. |
| 2. Product Oiling Out/Emulsion: The product may not crystallize cleanly from the aqueous work-up mixture, leading to oils or stable emulsions during extraction. | Solution: Adjust the pH carefully post-quench to find the optimal point for precipitation. If extracting, use a suitable solvent system and consider adding brine to break emulsions. A filtration aid (e.g., Celite) can be beneficial if the product precipitates as a fine or gummy solid. | |
| Major Safety Hazard: Thermal Runaway | 1. High Exothermicity: Both the Vilsmeier reagent formation and the subsequent reaction can be highly exothermic. The Vilsmeier intermediate itself is thermally unstable.[6][7][8][9] | Solution: Reaction calorimetry (DSC, ARC) is mandatory before scale-up. [9] This data is crucial to understand the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and decomposition onset temperature.[7] |
| 2. Accumulation of Reagents: Adding reagents too quickly without allowing time for the reaction to proceed can lead to a dangerous accumulation of unreacted material. | Solution: Employ a semi-batch process where one reagent is added slowly and the reaction temperature is maintained. This ensures that the heat generated can be removed effectively by the cooling system. For very large scales, consider continuous flow processing in a microreactor, which offers superior heat and mass transfer, intrinsically preventing thermal runaway.[10] |
Section 3: Recommended Scale-Up Protocol and Workflow
This protocol outlines a robust procedure for a multi-gram scale synthesis. Warning: This reaction must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous and pyrophoric reagents. Appropriate personal protective equipment (PPE) is mandatory.
Step-by-Step Experimental Protocol
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the reactor is scrupulously dried and purged with nitrogen.
-
Vilsmeier Reagent Formation:
-
Charge the reactor with anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Begin aggressive stirring and cool the reactor jacket to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the substrate solution to the Vilsmeier reagent dropwise over 30-45 minutes, maintaining the internal temperature below 15 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction's progress via HPLC or TLC until the starting material is consumed (typically 2-4 hours).
-
-
Quench and Work-up:
-
In a separate vessel, prepare a well-stirred solution of sodium carbonate (or another suitable base) in a large volume of ice and water.
-
Once the reaction is complete, cool the reactor contents to room temperature.
-
Slowly transfer the reaction mixture into the vigorously stirred basic ice-water slurry. This must be done at a rate that keeps the quench pot temperature below 20 °C.
-
Stir the resulting slurry for 1-2 hours. The product should precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the crude solid by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Recommended Reaction Parameters (Illustrative)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Role | Key Notes |
| Methyl 1H-pyrrole-2-carboxylate | 125.13 | 1.0 | Substrate | Must be pure and dry. |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 | Activating Agent | Highly corrosive and water-reactive. Handle with extreme care.[4] |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 | Reagent & Solvent | Must be anhydrous grade. |
| Sodium Carbonate | 105.99 | q.s. | Base (Quench) | Used to neutralize acid and hydrolyze the iminium intermediate. |
Scale-Up Experimental Workflow Diagram
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling POCl₃ at scale? A: Phosphorus oxychloride is extremely hazardous.[4] Beyond standard PPE, use a system of sealed containers and transfer lines to minimize exposure. Ensure an appropriate quenching agent (e.g., dry sand, sodium carbonate) is readily available for spills. The reaction and handling area must be free of water. All personnel must be specifically trained on its dangers and emergency procedures.
Q2: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is useful for quick qualitative checks. For quantitative analysis during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for accurate determination of starting material consumption and byproduct formation, providing critical data for optimizing reaction time and conditions.
Q3: What are the typical specifications for the starting materials? A: Both DMF and POCl₃ should be of high purity and, most importantly, anhydrous (water content < 0.05%). Water will rapidly decompose POCl₃ and the Vilsmeier reagent, leading to significantly lower yields and the formation of phosphoric acid byproducts. The methyl 1H-pyrrole-2-carboxylate starting material should have a purity of >98% to avoid introducing impurities that may be difficult to remove from the final product.
Q4: Are there greener or safer alternatives to the classical Vilsmeier-Haack reagents? A: Research into alternative formylating agents is ongoing. For instance, using crystalline Vilsmeier reagents or dichloromethyl alkyl ethers can sometimes offer better handling characteristics and improved selectivity.[5] From a process safety perspective, switching from a batch process to a continuous flow setup is a significant improvement, as it minimizes the volume of hazardous reagents present at any given time, thereby reducing the risk of thermal runaway.[10]
Q5: What is the stability of the final product, and how should it be stored? A: this compound is a solid that is generally stable under normal conditions.[11] However, like many aldehydes, it can be susceptible to slow oxidation upon prolonged exposure to air. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place, such as a refrigerator.[11]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 1197-13-3 [sigmaaldrich.com]
Technical Support Center: Characterization of Methyl 5-formyl-1H-pyrrole-2-carboxylate Isomers
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers working with methyl 5-formyl-1H-pyrrole-2-carboxylate and its related isomers. In our experience, substituted pyrroles, while invaluable synthons in drug discovery and materials science, present unique and often perplexing characterization challenges. Their rich electronic nature can lead to isomerism, tautomerism, and spectral ambiguities that can stall critical research.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It is designed to move beyond simple procedural steps, providing the underlying chemical rationale for each recommendation. Our goal is to empower you not only to solve your immediate characterization issues but also to build a robust analytical framework for future work with this important class of molecules.
Section 1: Troubleshooting Ambiguous Spectroscopic Data
This section addresses the most common issues encountered during the primary spectroscopic analysis of your synthesized pyrrole derivatives.
Question 1: My ¹H NMR spectrum shows more signals than expected, or the peaks are significantly broadened. What is happening?
Answer: This is a classic and frequent issue with substituted formylpyrroles. The complexity arises from several potential dynamic phenomena occurring in solution. Let's break down the likely causes:
-
Positional Isomerism: The most straightforward cause is the presence of other isomers from the synthesis (e.g., methyl 4-formyl- or 3-formyl-1H-pyrrole-2-carboxylate). These are distinct compounds with unique NMR spectra, and their presence, even in small amounts, will result in extra sets of signals. Chromatographic separation is required to resolve this (see Section 2).
-
Tautomerism: Pyrrole systems can exhibit prototropic tautomerism, where the N-H proton can migrate. While the aromatic 1H-pyrrole form is generally the most stable, reaction conditions or substitution patterns can sometimes allow for the transient formation of non-aromatic 2H- or 3H-pyrrole tautomers.[1][2] This is less common for your specific molecule but can contribute to line broadening if the exchange rate is on the NMR timescale.
-
Restricted Rotation (Rotamers): This is a highly probable cause for peak doubling or broadening, especially for the formyl proton and adjacent ring protons. The C-C single bond between the pyrrole ring (C5) and the formyl group has a significant double-bond character due to resonance. This restricts free rotation, leading to two distinct planar conformers (rotamers) that can interconvert slowly on the NMR timescale.[3] Each rotamer will have a slightly different chemical environment, giving rise to its own set of NMR signals.[4]
-
Troubleshooting Tip: To confirm the presence of rotamers, Variable Temperature (VT) NMR is the definitive experiment.[4] Acquiring spectra at elevated temperatures (e.g., 50-80 °C) will increase the rate of interconversion, often causing the doubled peaks to coalesce into a single, sharp average signal. Conversely, lowering the temperature may sharpen the existing distinct signals.
-
Question 2: I am struggling to definitively assign the substitution pattern. How can I be sure I have the 5-formyl-2-carboxylate isomer and not another?
Answer: Unambiguous structural confirmation is paramount, and relying solely on 1D ¹H NMR can be misleading. A multi-pronged approach using 2D NMR is the most trustworthy method.
The key is to establish long-range proton-carbon correlations, which act as a "GPS" for your molecule's connectivity.
-
The Power of HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is your most powerful tool here. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[5] For the target this compound, you should observe the following key correlations:
-
The formyl proton (CHO) should show a correlation to the C5 carbon of the pyrrole ring.
-
The pyrrole H3 proton should show a correlation to the ester carbonyl carbon (C=O) and the C5 carbon.
-
The pyrrole H4 proton should show correlations to C2, C3, and C5.
-
The presence of these specific correlations provides definitive proof of the 2,5-substitution pattern. The absence of these, and the presence of a different correlation pattern, would indicate an alternative isomer. For example, in a 2,4-isomer, the formyl proton would show a correlation to C4, not C5. The use of 2D NMR is crucial for rigorously determining the position of substituents on the pyrrole ring.[6]
Below is a workflow diagram to guide your troubleshooting process for ambiguous NMR data.
Caption: Diagram 1: A workflow for troubleshooting ambiguous NMR spectra.
Section 2: Chromatographic Separation Challenges
Effective purification and analysis by chromatography are critical for working with isomers.
Question 3: My isomers are co-eluting or have very poor resolution on my reverse-phase HPLC system. How can I improve the separation?
Answer: Separating positional isomers of relatively small, polar molecules can be challenging because their physical properties (like hydrophobicity) are often very similar. Standard C18 columns may not provide sufficient selectivity. Here is a systematic approach to method development:
-
Modify Mobile Phase Composition:
-
Solvent Strength: Instead of a steep gradient, try a shallow gradient or even isocratic elution with varying acetonitrile (MeCN) or methanol (MeOH) content. Sometimes lowering the organic content and increasing the run time can resolve closely eluting peaks.
-
Solvent Type: If using MeCN, try substituting with MeOH or a mixture of the two. Methanol has different hydrogen bonding characteristics and can alter selectivity.
-
pH Modification: The pyrrole N-H is weakly acidic. Adjusting the pH of the aqueous mobile phase with a buffer (e.g., phosphate) or an additive like formic acid or TFA can change the ionization state of your molecule and significantly impact retention and peak shape.[7][8] For MS compatibility, formic acid is preferred.[9]
-
-
Change Stationary Phase Chemistry: This is often the most effective solution. If a C18 column fails, the isomers are not interacting differently enough with the alkyl chains.
-
Phenyl-Hexyl Column: A phenyl-based stationary phase can provide alternative selectivity through π-π interactions with the aromatic pyrrole ring. This is often an excellent choice for separating aromatic isomers.
-
Pentafluorophenyl (PFP) Column: PFP columns offer a combination of hydrophobic, π-π, and dipole-dipole interactions, providing unique selectivity for polar and aromatic compounds.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which can enhance interaction with polar functional groups and provide different selectivity compared to standard C18.
-
Question 4: Can I use Gas Chromatography (GC-MS) for my analysis?
Answer: Yes, GC-MS can be a powerful tool for separating and identifying isomers, but it comes with caveats for this class of compounds.
-
Thermal Stability: The primary concern is the thermal stability of your compound. Pyrrole derivatives can be sensitive to the high temperatures of the GC injector port, potentially leading to degradation.[4] A lower injector temperature should be tested first.
-
Derivatization: To improve volatility and thermal stability, you can derivatize the molecule. Silylating the N-H proton with a reagent like BSTFA to form a TMS derivative is a common strategy that often yields sharp, well-defined peaks.[10]
-
Column Selection: The choice of stationary phase is critical for isomer separation. A mid-polarity column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is a good starting point, but systematic evaluation of different polarity columns may be necessary to achieve optimal separation.[11]
Section 3: Sample Stability and Handling
Question 5: My sample has changed color (e.g., from white to yellow/brown) upon storage. Is it degrading and how can I prevent this?
Answer: Color change is a strong indicator of degradation. Pyrrole rings, especially those with electron-withdrawing groups like a formyl group, can be susceptible to oxidation and polymerization.
-
Mechanism of Degradation: The primary degradation pathways involve oxidation by atmospheric oxygen, which can be accelerated by light and trace acid/base impurities. This can lead to the formation of colored oligomers and polymers.
-
Recommended Storage Protocol:
-
Solid Samples: Store the solid compound in a vial under an inert atmosphere (argon or nitrogen).[4]
-
Low Temperature: Keep the vial at low temperatures, ideally -20°C.[4]
-
Protect from Light: Use an amber vial or store the vial in the dark.
-
Solutions: Prepare solutions fresh using high-purity, degassed anhydrous solvents. Do not store solutions for extended periods, as degradation is much faster in solution than in the solid state.
-
Section 4: Key Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation
This protocol provides a starting point for developing a robust separation method.
-
Sample Preparation:
-
Prepare a stock solution of your sample at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Further dilute to a working concentration of ~50 µg/mL with the same solvent mixture.
-
-
Initial Screening Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 225 nm and 254 nm.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
-
Optimization Workflow:
-
Step A (Assess Initial Run): If isomers are unresolved, proceed to the next step.
-
Step B (Shallow Gradient): Change the gradient to be much shallower around the elution time of your compound (e.g., 30% B to 50% B over 20 minutes).
-
Step C (Change Organic Modifier): Repeat Step B using Methanol as Mobile Phase B.
-
Step D (Change Stationary Phase): If resolution is still insufficient, switch to a Phenyl-Hexyl or PFP column and repeat the screening gradient (Step B). This step provides the highest likelihood of success.[12]
-
Protocol 2: Definitive Structure Elucidation by 2D NMR
This protocol assumes the sample is purified and free of significant isomeric impurities.
-
Sample Preparation:
-
Dissolve 10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often excellent for substituted pyrroles as it can help resolve N-H protons.
-
Ensure the sample is fully dissolved.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire a standard high-resolution 1D proton spectrum.
-
¹³C NMR: Acquire a standard proton-decoupled 1D carbon spectrum.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the connectivity of the H3 and H4 protons on the pyrrole ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment. Optimize parameters to show correlations over 2-3 bonds (typically a delay corresponding to ~8 Hz). This will establish the long-range connectivity between protons and carbons as described in Question 2.[5][6]
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of all acquired spectra.
-
Construct a connectivity map based on the observed COSY and HMBC correlations to prove the substitution pattern without ambiguity.
-
Data Summary Table
The following table provides estimated NMR chemical shifts for this compound. Actual values can vary based on solvent and concentration.[13][14]
| Assignment | ¹H NMR (ppm, DMSO-d₆) | ¹³C NMR (ppm, DMSO-d₆) | Key HMBC Correlations |
| N-H | ~12.5 (broad s) | - | To C2, C5 |
| CHO | ~9.5 (s) | ~178.0 | To C5, C4 |
| H3 | ~7.1 (d) | ~120.0 | To C2, C4, C5, Ester C=O |
| H4 | ~6.3 (d) | ~112.0 | To C2, C3, C5 |
| O-CH₃ | ~3.8 (s) | ~52.0 | To Ester C=O |
| C2 | - | ~128.0 | - |
| C5 | - | ~138.0 | - |
| Ester C=O | - | ~161.0 | - |
Visualizing the Core Chemical Challenge
The presence of multiple isomers and tautomers is the central difficulty. The diagram below illustrates the potential species that could be present in your sample, complicating analysis.
Caption: Diagram 2: Isomeric and tautomeric forms complicating characterization.
We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our application support team.
References
- 1. Syntheses, structures and tautomers of 2,5-disubstituted pyrroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Methyl 1H-pyrrole-1-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. oatext.com [oatext.com]
- 10. Human Metabolome Database: GC-MS Spectrum - Pyrrole-2-carboxylic acid GC-MS (1 TMS) (HMDB0004230) [hmdb.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
avoiding N-alkylation during pyrrole functionalization
A Senior Application Scientist's Guide to Selectively Functionalizing the Pyrrole Ring
Welcome to the Technical Support Center for pyrrole functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrrole chemistry. The inherent reactivity of the pyrrole ring, while a powerful tool, often presents a significant challenge: controlling the site of functionalization. N-alkylation frequently competes with the desired C-alkylation, leading to undesired byproducts, reduced yields, and complex purification challenges.
This guide provides in-depth, field-proven insights into diagnosing and solving common issues related to achieving selective C-functionalization of pyrroles while avoiding undesired N-alkylation. We will explore the underlying mechanistic principles, provide actionable troubleshooting steps, and present validated protocols to enhance the precision and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my pyrrole undergoing N-alkylation instead of the desired C-alkylation?
This is the most common issue in pyrrole functionalization. The outcome of an alkylation reaction on a pyrrole ring is a delicate balance between the nucleophilicity of the nitrogen and the carbon atoms. Several factors dictate this chemoselectivity:
-
Acidity of the N-H Proton: The pyrrole N-H proton is moderately acidic, with a pKa of approximately 17.5.[1] Strong bases can easily deprotonate the nitrogen, generating a highly nucleophilic pyrrolide anion. This anion readily attacks electrophiles, leading to N-alkylation.[1][2]
-
Reaction Control (Kinetic vs. Thermodynamic): The competition between N- and C-alkylation is often governed by kinetic versus thermodynamic control.[3][4][5][6][7]
-
N-Alkylation is typically the kinetically favored pathway. The deprotonated nitrogen is a "harder" and more accessible nucleophile, leading to a faster reaction.
-
C-Alkylation often leads to the more thermodynamically stable product, as it preserves the aromaticity of the pyrrole ring without introducing charge separation in the final product. However, it proceeds through a higher energy transition state.
-
-
Nature of the Electrophile and Leaving Group: "Hard" electrophiles (e.g., methyl iodide) tend to react faster at the "harder" nitrogen atom.
-
Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can significantly influence the reaction's outcome. More ionic nitrogen-metal bonds (like those with sodium or potassium) in solvating solvents tend to favor N-alkylation.[1]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: Predominant N-Alkylation Observed During a Base-Mediated Alkylation
Problem: You are attempting to alkylate the C2 position of your pyrrole using a strong base (e.g., NaH, BuLi) followed by an alkyl halide, but you are isolating the N-alkylated product as the major or exclusive product.
Root Cause Analysis: The use of a strong base generates the pyrrolide anion, which is highly reactive at the nitrogen. This kinetic pathway is dominating your reaction.
Solutions:
-
Protect the Nitrogen: The most robust strategy is to install a protecting group on the pyrrole nitrogen. This blocks the N-position from reacting and can also modulate the electronic properties of the ring to favor C-functionalization.
-
Modify Reaction Conditions to Favor Thermodynamic Control: If a protection/deprotection sequence is not desirable, you can sometimes favor C-alkylation by adjusting reaction conditions, although this is often less reliable.
Visualizing the Problem: Kinetic vs. Thermodynamic Control
Caption: Kinetic vs. Thermodynamic pathways in pyrrole alkylation.
In-Depth Guide: Nitrogen Protecting Group Strategies
The use of N-protecting groups is the most reliable method to prevent N-alkylation and direct functionalization to the carbon atoms of the pyrrole ring.[8] An ideal protecting group should be easy to install, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.[9]
Comparison of Common Pyrrole N-Protecting Groups
| Protecting Group | Abbreviation | Key Features & Use Cases | Typical Deprotection Conditions |
| Tosyl | Ts | Strongly electron-withdrawing, deactivates the ring, often directing electrophilic substitution to the C3 position. Very stable. | Strong reducing agents (e.g., Na/NH3) or harsh nucleophiles. |
| Benzenesulfonyl | Bs | Similar to Tosyl, commonly used in pyrrole chemistry.[10] | Strong base or reducing conditions. |
| Triisopropylsilyl | TIPS | A bulky group that sterically hinders the C2 position, thereby directing acylation to the C3 position. | Fluoride sources (e.g., TBAF). |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of conditions, removable with fluoride. | Tetrabutylammonium fluoride (TBAF).[8] |
| tert-Butoxycarbonyl | Boc | An electron-withdrawing group that increases stability.[11] Removable under acidic conditions. | Trifluoroacetic acid (TFA). |
Protocol: N-Tosyl Protection of Pyrrole
This protocol describes a standard procedure for the N-protection of pyrrole using tosyl chloride.
Materials:
-
Pyrrole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Tosyl Chloride (TsCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Selecting a Protecting Group Strategy
Caption: Decision workflow for choosing a pyrrole protecting group.
Alternative Strategies for C-Functionalization without N-Protection
While N-protection is often the most effective approach, certain reactions are designed to favor C-functionalization on unprotected pyrroles.
Friedel-Crafts Acylation
Friedel-Crafts acylation can be a powerful tool for introducing acyl groups at the C2 or C3 positions. However, it is not without its challenges.
Common Problem: Poor regioselectivity, with mixtures of 2- and 3-acylpyrroles being formed.
Troubleshooting:
-
Lewis Acid Choice: The strength of the Lewis acid can influence regioselectivity. Milder Lewis acids may favor C2 acylation, while stronger ones can lead to mixtures or favor the C3 isomer.[12]
-
Steric Hindrance: Introducing a bulky substituent at the C2 position can direct acylation to other positions.
-
Organocatalysis: The use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst has been shown to be highly effective for the regioselective C2-acylation of N-methylpyrrole.[13][14]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, including pyrrole.[15][16][17] It typically shows high selectivity for the C2 position.
Mechanism Overview:
-
Formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and phosphorus oxychloride (POCl3).[16]
-
Electrophilic attack of the Vilsmeier reagent on the pyrrole ring.
-
Hydrolysis of the resulting iminium ion to yield the aldehyde.
Key Advantage: This reaction generally proceeds with high C2 selectivity on unprotected pyrroles, avoiding the need for a protecting group.
Conclusion
Successfully navigating the functionalization of pyrroles hinges on a solid understanding of the delicate interplay between kinetic and thermodynamic factors that govern the N- versus C-reactivity. While direct C-functionalization can be achieved under specific conditions, the strategic use of nitrogen protecting groups remains the most versatile and reliable approach for achieving high chemoselectivity. By carefully selecting a protecting group based on the desired regiochemical outcome and the downstream reaction conditions, researchers can unlock the full synthetic potential of the pyrrole ring. This guide provides a foundational framework for troubleshooting common issues and implementing robust synthetic strategies in your own research.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
- 3. fiveable.me [fiveable.me]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. aml.iaamonline.org [aml.iaamonline.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Pyrrole-2-Carboxylates
For researchers and professionals in drug development, the precise characterization of heterocyclic scaffolds is a foundational requirement. Pyrrole-2-carboxylates, key components in pharmaceuticals and functional materials, present a rich field for study. Their spectroscopic properties are exquisitely sensitive to the nature and position of substituents on the pyrrole ring. This guide provides an in-depth comparison of these compounds using UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in the electronic principles that govern their behavior. We will explore not just the data, but the causal relationships between molecular structure and spectral output, offering field-proven insights for unambiguous structural elucidation.
The Pyrrole Ring: An Electron-Rich System Modulated by Substituents
The spectroscopic behavior of a substituted pyrrole is fundamentally dictated by its electronic environment. The pyrrole ring is an electron-rich aromatic system due to the delocalization of the nitrogen lone pair into the π-system. This electron density is not uniform; resonance theory and experimental data show that the 2- and 5-positions (α-carbons) are more electron-rich than the 3- and 4-positions (β-carbons).[1]
Substituents perturb this electronic landscape in two primary ways:
-
Inductive Effects : These are transmitted through sigma bonds and are related to the electronegativity of the substituent. Electronegative atoms (e.g., in -NO₂, -Br) withdraw electron density inductively.
-
Resonance (Mesomeric) Effects : These occur in conjugated systems through the delocalization of π-electrons. Electron-withdrawing groups (EWGs) like formyl (-CHO) or nitro (-NO₂) pull electron density from the ring via resonance, while electron-donating groups (EDGs) like alkyl groups push electron density into the ring.
Understanding the interplay of these effects is critical for interpreting the shifts observed in various spectra.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π-π* transitions in conjugated systems like pyrroles. Unsubstituted pyrrole exhibits absorption bands below 250 nm.[2] The introduction of a carboxylate group at the C-2 position, in conjugation with the ring, shifts this absorption to a longer wavelength (a bathochromic shift). Further substitution dramatically influences the position (λ_max) and intensity of these bands.
-
Electron-Withdrawing Groups (EWGs) : When an EWG like a formyl (-CHO) or nitro (-NO₂) group is added to the ring, it extends the conjugated π-system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a significant bathochromic shift. For example, the introduction of a formyl group at the 4-position of a pyrrole-2-carboxylate can shift the λ_max to well above 300 nm.
-
Electron-Donating Groups (EDGs) : Alkyl groups, acting as weak EDGs, cause minor bathochromic shifts.
Table 1: Comparative UV-Vis Data for Substituted Pyrroles
| Compound | Substituents | λ_max (nm) | Solvent |
| Pyrrole-2-carboxaldehyde | 2-CHO | ~290 | Not Specified[3] |
| Pyrrole-2-carboxylic acid | 2-COOH | ~260 | Not Specified[4] |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 2-COOEt, 3,5-di-Me, 4-CHO | ~280-320 | Various[5][6] |
Note: λ_max values can vary depending on the solvent used.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a powerful tool for identifying key functional groups. For pyrrole-2-carboxylates, the most diagnostic absorption bands are the N-H stretching and the ester carbonyl (C=O) stretching vibrations.
N-H Stretching Frequency
In a dilute solution of a simple pyrrole-2-carboxylate, a sharp N-H stretching band (ν_N-H) appears around 3465 cm⁻¹.[7] However, in the solid state or in concentrated solutions, this band becomes broad and shifts to a lower frequency (typically 3300-3100 cm⁻¹) due to intermolecular hydrogen bonding between the N-H of one molecule and the carbonyl oxygen of another.[5][8] This hydrogen bonding is a key feature of their solid-state structure.
Carbonyl (C=O) Stretching Frequency
The position of the ester carbonyl stretch (ν_C=O) is highly informative. For a typical saturated aliphatic ester, this band appears around 1750-1735 cm⁻¹.[9] In pyrrole-2-carboxylates, conjugation with the electron-rich pyrrole ring lowers this frequency.
The electronic nature of other substituents on the ring further modulates this frequency:
-
Electron Release from the Ring : The pyrrole nucleus acts as an electron source, pushing electron density into the C=O group. This strengthens the C-O single bond character and weakens the C=O double bond, lowering the stretching frequency.[1]
-
Effect of EWGs : An EWG elsewhere on the ring competes for the pyrrole's electron density. By withdrawing electrons from the ring, it reduces the electron flow into the C=O group. This increases the double bond character of the carbonyl, causing a shift to a higher frequency (a "blue shift").
A critical diagnostic feature is the difference between 2- and 3-substituted esters. The carbonyl stretching frequency of 2-esters (1710-1732 cm⁻¹) is generally higher than that of 3-esters (1701-1711 cm⁻¹). This indicates that the pyrrole ring releases electrons more readily at the 2-position than at the 3-position in the ground state.[1]
Table 2: Comparative IR Absorption Frequencies (cm⁻¹) for Substituted Pyrrole-2-carboxylates
| Compound | N-H Stretch (H-bonded) | C=O Stretch (Ester) | Key Substituent Stretch | Reference |
| Pyrrole-2-carboxylic acid | ~3465 (free), broad <3300 | 1670 (acid) | - | [7] |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | ~3294 | ~1680 | ~1650 (aldehyde C=O) | [5] |
| 1-Aryl-4-aroyl-1H-pyrrole-2,3-dione | N/A (N-substituted) | 1771, 1710, 1698 | 1655 (aroyl C=O) | [10] |
Note: Values are typically from solid-state (KBr pellet or ATR) measurements unless specified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. The chemical shifts (δ) of the pyrrole ring protons and carbons are extremely sensitive to their electronic environment.[11]
¹H NMR Spectroscopy
-
Ring Protons : In unsubstituted pyrrole, the α-protons (H2/H5) are found at ~6.7 ppm and the β-protons (H3/H4) are at ~6.1 ppm. The carboxylate group at C-2 is an EWG, which deshields the remaining ring protons. Therefore, for a typical pyrrole-2-carboxylate, the signals for H-3, H-4, and H-5 will be shifted downfield.
-
Effect of Substituents :
-
EWGs (e.g., -CHO, -NO₂) deshield the ring protons, causing their signals to appear at higher chemical shifts (further downfield). The effect is most pronounced on the protons closest to the substituent.[11]
-
EDGs (e.g., -CH₃) shield the ring nuclei, resulting in an upfield shift to lower ppm values.[11]
-
-
N-H Proton : The N-H proton signal is typically broad and its chemical shift is highly variable (8.0 - 12.0 ppm or even broader), depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. In DMSO-d₆, this proton is often clearly visible, whereas in CDCl₃ it can be very broad or difficult to observe.
¹³C NMR Spectroscopy
The principles are similar to ¹H NMR. The C-2 carbon bearing the carboxylate group is significantly shifted downfield. Other ring carbons are influenced by substituents in a predictable manner. EWGs cause downfield shifts of the carbons they are attached to and other carbons in conjugation, while EDGs cause upfield shifts.[12]
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrrole-2-carboxylates
| Compound | H-3 | H-4 | H-5 | N-H | Other Key Signals | Solvent | Reference |
| Pyrrole-2-carboxylic acid | 6.75 | 6.15 | 6.97 | 11.72 | 12.2 (COOH) | DMSO-d₆ | [13] |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | - | - | - | ~9.5 | 9.7 (CHO), 2.2-2.5 (Me) | CDCl₃ | [5] |
| Methyl 4-nitro-1H-pyrrole-2-carboxylate | 7.3-7.4 | - | 7.7-7.8 | Broad | 3.8 (OMe) | Not Specified | [14] |
Note: Chemical shifts are referenced to TMS. Coupling patterns (e.g., doublets, triplets) are crucial for assignment and are omitted here for brevity.
Experimental Protocols: A Self-Validating System
Trustworthy data begins with robust and reproducible protocols. The following are standardized, step-by-step methodologies for the spectroscopic analysis of pyrrole-2-carboxylates.
General Experimental Workflow
The logical flow from sample to final characterization is crucial for efficient and accurate analysis.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Protocol 1: UV-Visible Spectroscopy
-
Preparation : Prepare a stock solution of the compound (~1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). Create a dilute solution (~0.01 mg/mL) from the stock.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Blanking : Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).
-
Measurement : Replace the solvent with the sample solution in the cuvette. Scan the absorbance from 200 to 800 nm.
-
Analysis : Identify the wavelength of maximum absorbance (λ_max).
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR)
-
Instrumentation : Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).
-
Background Scan : Ensure the ATR crystal is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis : Process the spectrum to identify the frequencies of key functional groups (N-H, C=O, C-H, etc.).
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition : Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Choose a solvent that fully dissolves the compound and has a residual peak that does not overlap with sample signals.
-
Dissolution : Cap the tube and gently agitate or vortex until the sample is completely dissolved.
-
Data Acquisition : Insert the tube into the NMR spectrometer. After tuning and shimming the instrument to ensure a homogeneous magnetic field, acquire the ¹H spectrum. Subsequently, acquire the ¹³C spectrum and any desired 2D spectra (e.g., COSY, HSQC).
-
Processing : Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak or internal TMS). Integrate the ¹H signals and pick all peaks.
Conclusion: An Integrated Approach
No single spectroscopic technique tells the whole story. A robust structural confirmation of a substituted pyrrole-2-carboxylate relies on the synergistic interpretation of all available data. UV-Vis spectroscopy provides initial information on the conjugated π-system. IR spectroscopy confirms the presence of key functional groups and offers insights into hydrogen bonding and electronic effects at the carbonyl. Finally, NMR spectroscopy provides the definitive map of the molecular structure, allowing for the precise placement of substituents and confirmation of the compound's identity. By understanding the fundamental principles that link substitution patterns to spectral changes, researchers can confidently and accurately characterize these vital heterocyclic molecules.
References
- 1. 958. Infrared spectra of pyrrolic esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic and theoretical studies on the monomeric and dimeric forms of methyl pyrrole-2-carboxylate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. acgpubs.org [acgpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]
- 14. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrrole Scaffold: A Privileged Framework for Diverse Biological Activity
A Senior Application Scientist's Guide to the Comparative Biological Activity of Pyrrole Derivatives
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry. Its versatile structure is a key component in a vast array of natural products, including heme, chlorophyll, and vitamin B12, underscoring its fundamental role in biological systems.[1][2] This inherent biocompatibility, coupled with the pyrrole's unique electronic properties and synthetic tractability, has made it a "privileged scaffold" in drug discovery.[3][4] The pyrrole nucleus offers a flexible framework that can be readily functionalized, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with a wide range of biological targets.[4][5] This guide provides a comparative analysis of the biological activities of various pyrrole derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by experimental data and mechanistic insights.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Pyrrole derivatives have emerged as a promising class of antimicrobial agents, with demonstrated efficacy against a spectrum of bacteria and fungi.[1][6] Their mechanisms of action are varied and can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with DNA replication.[3]
A notable example of a naturally occurring antimicrobial pyrrole is Pyrrolnitrin , which exhibits broad-spectrum antifungal activity.[7] Synthetic efforts have led to the development of numerous pyrrole derivatives with potent antimicrobial properties. For instance, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives have shown significant activity against Gram-positive bacteria.[8]
Comparative Antimicrobial Activity of Pyrrole Derivatives
| Compound ID | Structure | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 4 | 1,2,3,4-tetrasubstituted pyrrole derivative | Staphylococcus aureus | 30 | - | [8] |
| Compound 11 | 1,2,3,4-tetrasubstituted pyrrole derivative | Staphylococcus aureus | 24 | - | [8] |
| Compound 12 | 1,2,3,4-tetrasubstituted pyrrole derivative | Staphylococcus aureus | 22 | - | [8] |
| Tetracycline | Standard Antibiotic | Staphylococcus aureus | 23 | - | [8] |
| Compound 2 | Pyrrole-based chalcone | Enterococcus faecalis | - | 100 | [9] |
| Compound 10 | Pyrrole-based chalcone | Enterococcus faecalis | - | 100 | [9] |
| Chloramphenicol | Standard Antibiotic | Enterococcus faecalis | - | 100 | [9] |
| Compound 3 | Pyrrole-based chalcone | Candida albicans | - | 50 | [9] |
| Compound 7 | Pyrrole-based chalcone | Candida albicans | - | 50 | [9] |
| Ketoconazole | Standard Antifungal | Candida albicans | - | 50 | [9] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring. For the 1,2,3,4-tetrasubstituted pyrroles, the presence of specific aryl groups at the N-1 position and other substitutions at the 2, 3, and 4 positions are crucial for their activity against Gram-positive bacteria.[8] In the case of pyrrole-based chalcones, the electronic properties of the substituents on the phenyl rings play a key role in their antibacterial and antifungal efficacy.[9]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.
Principle: An antibiotic-impregnated disk placed on an agar surface previously inoculated with a test bacterium absorbs moisture and the antibiotic diffuses radially, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.[9][10]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending 3-5 isolated colonies from a fresh agar plate into sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[11]
-
Application of Disks: Aseptically place the antimicrobial-impregnated paper disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[10][11]
-
Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours.[11]
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters. Compare the results to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial agent.[10]
Diagram of the Kirby-Bauer Disk Diffusion Workflow:
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The pyrrole scaffold is a prominent feature in several approved anticancer drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[3][12] The anticancer activity of pyrrole derivatives is diverse, encompassing mechanisms such as the inhibition of protein kinases (e.g., EGFR and VEGFR), disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[5][13][14]
A variety of synthetic pyrrole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant activity against breast cancer (MCF7) cells.[13]
Comparative Anticancer Activity of Pyrrole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 12l | Alkynylated pyrrole derivative | U251 (Glioblastoma) | 2.29 ± 0.18 | [11][15] |
| Compound 12l | Alkynylated pyrrole derivative | A549 (Lung Carcinoma) | 3.49 ± 0.30 | [11][15] |
| Compound 14a | Pyrrolo[2,3-d]pyrimidine derivative | MCF7 (Breast Cancer) | 0.007 (converted from 1.7 µg/ml) | [13] |
| Compound 16b | Pyrrolo[2,3-d]pyrimidine derivative | MCF7 (Breast Cancer) | 0.024 (converted from 5.7 µg/ml) | [13] |
| Compound 18b | Pyrrolo[2,3-d]pyrimidine derivative | MCF7 (Breast Cancer) | 0.014 (converted from 3.4 µg/ml) | [13] |
| Doxorubicin | Standard Chemotherapeutic | MCF7 (Breast Cancer) | 0.108 (converted from 26.1 µg/ml) | [13] |
| EAPC-67 | 2-aminopyrrole derivative | HCC1806 (Breast Cancer) | 0.85 | [16] |
| EAPC-70 | 2-aminopyrrole derivative | HCC1806 (Breast Cancer) | 0.92 | [16] |
| EAPC-71 | 2-aminopyrrole derivative | HCC1806 (Breast Cancer) | 1.15 | [16] |
Mechanistic Insights:
Many anticancer pyrrole derivatives exert their effects by targeting key signaling pathways involved in cell proliferation and survival. For instance, some derivatives act as competitive inhibitors of EGFR and VEGFR, blocking downstream signaling cascades that promote tumor growth and angiogenesis.[13] Others can induce apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2.[13]
Diagram of a General Anticancer Mechanism of Pyrrole Derivatives:
Caption: Multiple anticancer mechanisms of pyrrole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[17][18][19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[18]
-
Compound Treatment: Treat the cells with various concentrations of the pyrrole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18][19]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[18]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrrole-containing compounds, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Tolmetin and Ketorolac, have a well-established role in the management of inflammation.[2] A primary mechanism of action for many anti-inflammatory pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[21][22]
The 1,5-diarylpyrrole scaffold has been extensively explored for the development of selective COX-2 inhibitors.[20][23]
Comparative Anti-inflammatory Activity of Pyrrole Derivatives
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 19a | 1,5-diarylpyrazole | >100 | 0.24 | >416 | [24] |
| Celecoxib | Standard COX-2 Inhibitor | 6.34 | 0.56 | 11.3 | [17] |
| Ibuprofen | Standard NSAID | 3.1 | 1.2 | 2.6 | [17] |
Mechanistic Insights:
1,5-Diarylpyrrole derivatives with a p-sulfonamidophenyl or p-methylsulfonylphenyl group at one of the aryl positions often exhibit high selectivity for COX-2. This is attributed to the ability of these moieties to fit into the larger, more flexible active site of COX-2, while being sterically hindered from binding to the narrower active site of COX-1.[23][24]
Diagram of COX-2 Inhibition by 1,5-Diarylpyrrole Derivatives:
Caption: Selective inhibition of COX-2 by 1,5-diarylpyrrole derivatives.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay typically measures the peroxidase activity of the COX enzyme. In the presence of a chromogenic substrate, the peroxidase component of COX catalyzes its oxidation, leading to a color change that can be measured spectrophotometrically. The inhibition of this color development is proportional to the inhibition of COX activity.[21][22]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of the test compound in a suitable solvent.[25]
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to the appropriate wells. Add the test compound at various concentrations to the inhibitor wells. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).[25]
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate) to all wells except the background wells.
-
Incubation and Detection: Incubate the plate for a short period (e.g., 2 minutes) at room temperature. Add a chromogenic substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
Neuroprotective Effects: Combating Neurodegeneration
Pyrrole derivatives have shown considerable promise as neuroprotective agents, particularly in models of Parkinson's disease.[23][26] Their mechanisms of action often involve antioxidant and anti-inflammatory activities, as neuroinflammation and oxidative stress are key contributors to neuronal cell death in neurodegenerative disorders.[23][27]
The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to induce a Parkinson's-like phenotype in cellular and animal models by selectively destroying dopaminergic neurons through the generation of reactive oxygen species (ROS).[23]
Comparative Neuroprotective Effects of Pyrrole Derivatives
| Compound ID | Structure | Assay | Effect | Reference |
| Compound 1 | Pyrrole hydrazone | 6-OHDA-induced toxicity in synaptosomes | 67% preservation of viability | [14] |
| Compound 7 | Pyrrole hydrazone | 6-OHDA-induced toxicity in synaptosomes | 73% preservation of viability | [14] |
| Compound 12 | Pyrrole hydrazone | 6-OHDA-induced toxicity in synaptosomes | 82% preservation of viability | [14] |
| Compound A | 1,5-diarylpyrrole | 6-OHDA-induced cytotoxicity in PC12 cells | Reversal of cytotoxicity at 0.5, 1, and 5 µM | [23] |
| Compound B | 1,5-diarylpyrrole | 6-OHDA-induced cytotoxicity in PC12 cells | Reversal of cytotoxicity at 0.1, 0.5, and 1 µM | [23] |
| Compound C | 1,5-diarylpyrrole | 6-OHDA-induced cytotoxicity in PC12 cells | Reversal of cytotoxicity at 0.1, 0.5, and 1 µM | [23] |
Mechanistic Insights:
The neuroprotective effects of certain pyrrole derivatives are linked to their ability to scavenge free radicals and reduce oxidative stress.[26][27] Some derivatives can also suppress the expression of pro-inflammatory enzymes like COX-2 and reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) in neuronal cells.[23]
Diagram of Neuroprotection by Pyrrole Derivatives:
Caption: Neuroprotective mechanisms of pyrrole derivatives against neurotoxin-induced damage.
Experimental Protocol: 6-OHDA-Induced Neurotoxicity Assay in PC12 Cells
This assay is used to evaluate the neuroprotective effects of compounds against 6-OHDA-induced cell death in the PC12 pheochromocytoma cell line, a common model for dopaminergic neurons.
Principle: PC12 cells are treated with 6-OHDA, which induces oxidative stress and apoptosis. The neuroprotective potential of a test compound is assessed by its ability to mitigate the cytotoxic effects of 6-OHDA, often measured using the MTT assay.[23]
Step-by-Step Methodology:
-
Cell Culture: Culture PC12 cells in appropriate media and conditions.
-
Pre-treatment: Pre-treat the PC12 cells with various concentrations of the neuroprotective pyrrole derivative for a specified duration (e.g., 24 hours).[23]
-
6-OHDA Exposure: Expose the pre-treated cells to a neurotoxic concentration of 6-OHDA (e.g., 100 µM) for another incubation period (e.g., 24 hours).[23]
-
Cell Viability Assessment: Following the 6-OHDA treatment, assess cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of cell viability in the presence of the test compound and 6-OHDA compared to cells treated with 6-OHDA alone. An increase in cell viability indicates a neuroprotective effect.[23]
Conclusion
The pyrrole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a wide array of derivatives with potent and diverse biological activities. This guide has provided a comparative overview of the antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties of selected pyrrole-containing compounds. The structure-activity relationships highlighted herein underscore the importance of targeted chemical modifications to enhance potency and selectivity. The detailed experimental protocols offer a practical framework for researchers to evaluate the biological activities of novel pyrrole derivatives. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, the pyrrole nucleus will undoubtedly remain a fertile ground for the discovery and development of new therapeutic agents to address a multitude of human diseases.
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [sid.ir]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro [mdpi.com]
- 15. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enlarging the NSAIDs family: ether, ester and acid derivatives of the 1,5-diarylpyrrole scaffold as novel anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A novel 1,5-diarylpyrazole derivative exerts its anti-inflammatory effect by inhibition of cyclooxygenase-2 activity as a prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. redalyc.org [redalyc.org]
A Comparative Guide to the Synthesis of Methyl 5-Formyl-1H-pyrrole-2-carboxylate: An In-Depth Technical Review for Drug Development Professionals
Introduction
Methyl 5-formyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmacologically active compounds. The strategic placement of the formyl and ester functionalities on the pyrrole scaffold allows for diverse chemical modifications, making it an invaluable intermediate in the development of novel therapeutics. This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining this crucial molecule, with a focus on providing researchers, scientists, and drug development professionals with the practical insights and experimental data necessary to make informed decisions in their synthetic endeavors. We will delve into the nuances of regioselectivity, reaction efficiency, scalability, and safety considerations for each validated method.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly revolves around two main strategies:
-
Direct Formylation of Methyl 1H-pyrrole-2-carboxylate: This is the most straightforward approach, involving the introduction of a formyl group onto the pre-existing pyrrole ester. The Vilsmeier-Haack reaction and its modifications are the most common methods employed for this transformation.
-
Oxidation of a Methyl Precursor: An alternative route involves the synthesis of methyl 5-methyl-1H-pyrrole-2-carboxylate followed by the selective oxidation of the C5-methyl group to an aldehyde.
This guide will focus on the detailed comparison of methods falling under the direct formylation strategy, as it is the more extensively documented and versatile approach. We will particularly focus on a comparative study by Warashina et al., which provides excellent insights into achieving regioselectivity in the formylation of pyrrole-2-carboxylates[1][2][3].
Method 1: The Vilsmeier-Haack Reaction - A Workhorse for Pyrrole Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles[4][5]. The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl₃)[6][7][8].
The Challenge of Regioselectivity
A key challenge in the formylation of methyl 1H-pyrrole-2-carboxylate is controlling the position of the incoming formyl group. The electron-donating nature of the pyrrole nitrogen directs electrophilic substitution primarily to the C5 position, but the electron-withdrawing ester group at C2 can also influence the regioselectivity, potentially leading to a mixture of C4 and C5 formylated products.
A significant advancement in controlling this regioselectivity has been demonstrated by Warashina et al. through the use of a crystalline Vilsmeier reagent, which offers distinct advantages over the in-situ generated reagent[1][2][3].
Experimental Protocol: Vilsmeier-Haack Formylation with Crystalline Vilsmeier Reagent for C5-Selectivity
This protocol is adapted from the work of Warashina et al. and is optimized for the selective synthesis of this compound[1][2][3].
Diagram of the Vilsmeier-Haack Reaction Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemtube3d.com [chemtube3d.com]
A Comparative Guide for Pyrrole Synthesis: Knorr vs. Paal-Knorr Methods
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of groundbreaking pharmaceuticals like atorvastatin (Lipitor®), vital biological molecules such as heme and chlorophyll, and innovative functional materials.[1][2] For researchers dedicated to drug discovery and development, the efficient construction of this aromatic heterocycle is of paramount importance. The choice of synthetic strategy can dramatically influence yield, purity, scalability, and the accessibility of desired substitution patterns.
This guide provides an in-depth, comparative analysis of two of the most foundational and enduring methods for pyrrole synthesis: the Knorr synthesis and the Paal-Knorr synthesis.[3] Both developed in the 1880s, these reactions have remained staples in the organic chemist's toolkit, yet they offer distinct advantages and disadvantages depending on the synthetic target.[2][4] We will dissect their mechanisms, compare their substrate scopes, provide validated experimental protocols, and offer expert insights to guide your selection process.
The Knorr Pyrrole Synthesis: A Classic Condensation Approach
First reported by Ludwig Knorr in 1884, this synthesis involves the reaction between an α-amino-ketone and a compound with an active methylene group, such as a β-ketoester.[5][6] A key feature of this method is that the α-amino-ketone, which is prone to self-condensation, is typically generated in situ.[5] This is often achieved by the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[5]
Mechanism and Causality
The Knorr synthesis proceeds through a series of well-defined steps. The choice of an in situ generation of the amine is critical; pre-formed α-amino-ketones are often unstable and dimerize readily, which would severely impact the yield of the desired pyrrole.[5]
-
Amine Generation: The process begins with the reduction of an α-oximino-carbonyl compound to the corresponding α-amino-carbonyl. Zinc in acetic acid is the classic reagent for this transformation.[5]
-
Enamine Formation: The newly formed α-amino-ketone condenses with the β-ketoester (or another active methylene compound) to form an enamine intermediate.
-
Cyclization & Dehydration: An intramolecular nucleophilic attack by the enamine nitrogen onto one of the carbonyl groups initiates the cyclization. This is followed by a dehydration step, which is the driving force for the formation of the aromatic pyrrole ring.[4]
Below is a diagram illustrating the logical flow of the Knorr pyrrole synthesis.
Caption: Workflow for the Knorr Pyrrole Synthesis.
Experimental Protocol: Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol is adapted from the classic procedure and demonstrates the in situ generation of the α-amino-ketone.[5]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Ice bath
-
Reflux condenser
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid.[7]
-
Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining the internal temperature between 5-7 °C. This step forms the ethyl 2-oximinoacetoacetate.[7]
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature over several hours.[7]
-
To this solution, gradually add zinc dust (2 equivalents) in portions. The reaction is exothermic and may require external cooling to prevent boiling.[5]
-
Once the zinc addition is complete, heat the mixture to reflux for one hour.[7]
-
Pour the hot reaction mixture into a large volume of water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure product.
The Paal-Knorr Pyrrole Synthesis: A Direct Cyclization
Also reported in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles.[2][8] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[9][10]
Mechanism and Causality
The mechanism of the Paal-Knorr synthesis has been the subject of detailed study, with computational and experimental evidence pointing to a hemiaminal cyclization pathway as the most favorable.[2][11][12]
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups (often protonated under acidic catalysis) to form a hemiaminal intermediate.[1][13]
-
Cyclization: The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group to form a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[13] This ring-closing step is often rate-determining.[2][14]
-
Dehydration: A subsequent two-step dehydration process eliminates two molecules of water to yield the stable, aromatic pyrrole ring.[14]
The use of a weak acid, like acetic acid, is crucial as it accelerates the reaction without promoting the competing furan synthesis, which can become the major pathway at lower pH (e.g., pH < 3).[2][9]
The mechanistic pathway is depicted in the diagram below.
Caption: Workflow for the Paal-Knorr Pyrrole Synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol provides a representative example of a conventional Paal-Knorr synthesis.[1]
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Aniline
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine acetonylacetone (1 equivalent) and aniline (1 equivalent) in ethanol.[1]
-
Add one drop of concentrated hydrochloric acid to the mixture as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[1]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[1]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure pyrrole.[1]
Head-to-Head Comparison: Knorr vs. Paal-Knorr
The choice between these two powerful methods hinges on the desired substitution pattern, the availability of starting materials, and the sensitivity of functional groups within the substrates.
| Feature | Knorr Synthesis | Paal-Knorr Synthesis |
| Starting Materials | α-Amino-ketones (often from α-oximino-ketones) & β-Dicarbonyl compounds.[5] | 1,4-Dicarbonyl compounds & primary amines/ammonia.[9] |
| Key Bond Formation | Condensation of two separate carbonyl-containing fragments. | Intramolecular cyclization of a 1,4-dicarbonyl with an amine.[14] |
| Catalyst | Typically reductive conditions (e.g., Zn/Acetic Acid) for in situ amine generation.[5] | Weakly acidic (e.g., Acetic Acid, p-TsOH) or neutral conditions.[2][9] |
| Reaction Conditions | Can be exothermic and require careful temperature control.[5] | Often milder, though some substrates require prolonged heating.[8] Modern variations use microwave assistance.[1][15] |
| Typical Yields | Moderate to good (e.g., 57-80%).[16] | Generally good to excellent (often >60%, can reach 80-95%).[2][17] |
| Regioselectivity | Generally provides a single regioisomer based on the condensation pattern.[4] | Can be an issue with unsymmetrical 1,4-diketones, leading to mixtures.[15][18] |
| Key Advantages | Excellent for building highly substituted pyrroles with specific ester functionalities.[4] | Operational simplicity, high yields, wide substrate scope for amines, and readily available 1,4-dicarbonyls for many targets.[14][15] |
| Key Disadvantages | Requires in situ generation of unstable intermediates; multi-component nature.[5] | Preparation of complex or unsymmetrical 1,4-dicarbonyls can be challenging; harsh conditions in traditional methods can degrade sensitive substrates.[8][14][19] |
Practical Considerations for Method Selection
As a Senior Application Scientist, my recommendation is to base your decision on the structure of your target molecule:
-
Choose the Paal-Knorr synthesis when:
-
Your target pyrrole can be disconnected to a symmetrical or readily available unsymmetrical 1,4-dicarbonyl compound.
-
You need to synthesize a library of N-substituted pyrroles, as the amine component is easily varied.[14]
-
High yields and operational simplicity are the primary concerns.
-
-
Choose the Knorr synthesis when:
-
Your target pyrrole has a specific, dense substitution pattern, particularly with ester groups at the 2- and 4-positions.
-
The required 1,4-dicarbonyl for a Paal-Knorr approach is synthetically inaccessible.
-
You need to control the regiochemistry that would be ambiguous in an unsymmetrical Paal-Knorr reaction.
-
Both the Knorr and Paal-Knorr syntheses are venerable yet highly relevant tools for the modern chemist. A thorough understanding of their mechanisms, scopes, and limitations is essential for any researcher working on the synthesis of pyrrole-containing molecules, enabling a more rational and efficient approach to drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Purity Analysis of Methyl 5-Formyl-1H-pyrrole-2-carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. Methyl 5-formyl-1H-pyrrole-2-carboxylate, a key building block in the synthesis of various biologically active molecules, is no exception. Ensuring its purity is paramount to the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, alongside a critical comparison with alternative analytical techniques.
The Critical Role of Purity in Drug Development
The presence of impurities in a starting material like this compound can have cascading negative effects. These impurities can be unreacted starting materials, by-products from the synthesis, or degradation products. Their presence can lead to the formation of undesired side products in subsequent reactions, reduce the overall yield, and introduce potentially toxic components into the final drug substance. Therefore, a well-characterized and validated analytical method for purity determination is not just a quality control measure but a fundamental aspect of process understanding and control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds in a mixture.[1] Its high resolution, sensitivity, and reproducibility make it the preferred method for purity analysis. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is particularly suitable due to the compound's moderate polarity.
Experimental Protocol: A Validated RP-HPLC Method
This section details a step-by-step, validated RP-HPLC method designed for the routine purity analysis of this compound. The development of this method was guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) for the validation of analytical procedures.[2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its excellent resolving power for a wide range of analytes.
-
Mobile Phase: A gradient elution is employed for optimal separation of the main component from potential impurities with varying polarities.
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance profile of the pyrrole chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.
2. Rationale for Method Parameters:
-
C18 Column: The non-polar C18 stationary phase provides good retention for the moderately polar analyte through hydrophobic interactions.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous component of the mobile phase helps to suppress the ionization of any potential acidic impurities and the pyrrole N-H, leading to sharper, more symmetrical peaks.
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of a broader range of impurities, from more polar to less polar, within a reasonable analysis time.
-
UV Detection at 254 nm: The pyrrole ring system with its conjugated aldehyde and ester functionalities exhibits strong UV absorbance, making UV detection a sensitive and appropriate choice.
3. Method Validation:
A comprehensive validation of this HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[2][3] This includes:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the separation of the main peak from any other peaks in the chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of the analyte at different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
4. Potential Impurities and Their Separation:
A robust HPLC method must be able to separate the main component from its potential impurities. Based on the common synthetic routes to this compound, such as the Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate, the following impurities should be considered:[4][5]
-
Methyl 1H-pyrrole-2-carboxylate (Starting Material): More polar than the product, expected to elute earlier.
-
Methyl 4-formyl-1H-pyrrole-2-carboxylate (Isomeric By-product): May have a similar polarity to the desired product, requiring good column efficiency and an optimized mobile phase for separation.
-
5-Formyl-1H-pyrrole-2-carboxylic acid (Hydrolysis Product): More polar due to the free carboxylic acid, will elute earlier than the methyl ester.
-
Methyl 5-carboxy-1H-pyrrole-2-carboxylate (Oxidation Product): The aldehyde group can be susceptible to oxidation to a carboxylic acid, resulting in a more polar impurity.
The proposed gradient HPLC method is designed to provide sufficient resolution to separate these potential impurities from the main analyte peak.
Visualizing the HPLC Workflow
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparative Analysis of Purity Assessment Methods
While HPLC is the predominant technique for purity analysis, other methods can provide valuable, often complementary, information. The choice of method depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of the impurities, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Applicability to this compound |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative, well-established and validated methods. | Requires reference standards for impurity identification and quantification, can be time-consuming. | Excellent: Ideal for routine quality control, stability studies, and identifying and quantifying both known and unknown impurities. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[2][3][6] | Provides absolute purity without a reference standard for the analyte, non-destructive, provides structural information. | Lower sensitivity than HPLC, requires a certified internal standard, may not resolve signals of structurally similar impurities. | Very Good: Excellent orthogonal method for primary purity assessment and for qualifying HPLC reference standards. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[1][7] | High efficiency for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Limited: The analyte has a relatively high boiling point and may not be sufficiently volatile for GC analysis without derivatization. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[8][9] | Simple, rapid, and inexpensive for qualitative analysis. | Primarily qualitative or semi-quantitative, lower resolution and sensitivity compared to HPLC. | Good: Useful for rapid reaction monitoring and as a preliminary qualitative check for impurities. |
In-Depth Look at Alternative Methodologies
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for determining the purity of organic compounds.[2][3][6] Unlike HPLC, which provides a relative purity based on the area percentage of all detected peaks, qNMR can determine the absolute purity (w/w %) of a substance by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.[10]
Key Considerations for qNMR Analysis:
-
Internal Standard Selection: The internal standard must be stable, non-volatile, have a known purity, and its NMR signals must not overlap with those of the analyte. For this compound, suitable internal standards could include maleic acid or 1,4-dinitrobenzene.
-
Experimental Parameters: Accurate quantification requires careful optimization of NMR parameters such as relaxation delay (d1) to ensure full relaxation of all relevant protons.
-
Data Processing: Precise integration of the selected signals is crucial for accurate purity calculation.
Gas Chromatography (GC)
Gas chromatography is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds.[1][7] For this compound, its applicability is limited by the compound's relatively low volatility. Direct injection may lead to thermal degradation in the injector port or on the column. Derivatization of the aldehyde or ester functional groups could potentially increase volatility, but this adds complexity to the sample preparation and may introduce new sources of error.
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
Conclusion: An Integrated Approach to Purity Assurance
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. A validated, stability-indicating RP-HPLC method serves as the cornerstone for routine quality control and the detection and quantification of a wide range of impurities. This method provides the necessary resolution and sensitivity for the stringent requirements of pharmaceutical development.
Quantitative NMR should be employed as an orthogonal technique to determine the absolute purity of reference standards and to provide an independent verification of the HPLC results. Finally, Thin-Layer Chromatography remains a valuable tool for rapid, in-process checks and reaction monitoring.
By leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can establish a robust and reliable purity profile for this compound, ensuring the quality and consistency of this critical synthetic intermediate.
References
- 1. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of pyrrole α-methyl to formyl with ceric ammonium nitrate (1995) | Thomas Thyrann | 59 Citations [scispace.com]
- 3. Oxidation of pyrrole α-methyl to formyl with ceric ammonium nitrate - Lookchem [lookchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 9. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of Pyrrole Carboxylates: Unveiling the Solid-State Architecture of Methyl 5-formyl-1H-pyrrole-2-carboxylate
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. This knowledge, obtained through single-crystal X-ray diffraction (SCXRD), provides invaluable insights into intermolecular interactions, polymorphism, and solid-state properties, all of which are critical for rational drug design and materials science.[1] This guide provides a comprehensive examination of the crystal structure analysis of methyl 5-formyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block.
In the absence of a publicly available crystal structure for our primary compound of interest, this guide will present a detailed, field-proven protocol for its synthesis, crystallization, and subsequent analysis. To provide a robust comparative framework, we will then juxtapose the anticipated structural features of this compound with the experimentally determined crystal structure of a closely related analogue, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate .[2][3] This comparative approach will illuminate the subtle yet significant influence of substituent changes on crystal packing and molecular conformation.
Part 1: Proposed Experimental Workflow for this compound
The journey from a powdered sample to a refined crystal structure is a multi-step process requiring precision and an understanding of the underlying chemical principles.[4][5] The following workflow outlines a reliable methodology for achieving this for this compound.
Caption: Proposed workflow for synthesis, crystallization, and analysis.
Synthesis: Vilsmeier-Haack Formylation
The introduction of a formyl group onto an electron-rich pyrrole ring is efficiently achieved via the Vilsmeier-Haack reaction.[6][7][8][9] This electrophilic aromatic substitution utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Protocol:
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool a solution of DMF in an appropriate solvent (e.g., dichloromethane) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution. The formation of the electrophilic chloromethyliminium salt (the Vilsmeier reagent) is exothermic and should be controlled.
-
Pyrrole Addition: Slowly add a solution of the starting material, methyl 1H-pyrrole-2-carboxylate, to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by pouring it over ice, followed by neutralization with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Crystallization: The Art of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step.[10] For small organic molecules, several techniques can be employed.
-
Slow Evaporation: This is a straightforward method where the purified compound is dissolved in a suitable solvent or solvent mixture to near saturation.[11] The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to crystal formation.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble.[2] The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Choice of Solvents: The selection of an appropriate solvent system is critical. A good solvent will dissolve the compound moderately, while an anti-solvent will be one in which the compound is poorly soluble. Common choices for pyrrole derivatives include ethanol, methanol, ethyl acetate, dichloromethane, and hexane, often in binary mixtures.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.[4]
Workflow:
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (usually to 100 K) to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution and Refinement: Specialized software (e.g., SHELX, Olex2) is used to solve the phase problem and generate an initial electron density map.[12] This map is used to build an atomic model, which is then refined against the experimental data to achieve the best possible fit.
Part 2: Comparative Structural Analysis
To understand the potential solid-state structure of this compound, we will compare its expected features to the known crystal structure of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate .[2][3]
| Parameter | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate [2][3] | This compound (Anticipated) |
| Formula | C₁₀H₁₃NO₃ | C₇H₇NO₃ |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/n | Common small molecule space groups (e.g., P2₁/c, P-1, P2₁2₁2₁) |
| a (Å) | 3.9830 | To be determined |
| b (Å) | 15.572 | To be determined |
| c (Å) | 16.213 | To be determined |
| β (°) | 96.96 | To be determined |
| V (ų) | 998.2 | To be determined |
| Z | 4 | Likely 2 or 4 |
| Key H-Bonding | N-H···O (intermolecular) | Expected N-H···O (intermolecular) |
Influence of Substituents on Molecular Packing
The primary difference between the two molecules lies in the substitution pattern on the pyrrole ring and the nature of the ester group.
-
Steric Hindrance: The two methyl groups on the pyrrole ring of the reference compound create significant steric bulk. This will influence how the molecules can pack together in the crystal lattice. Our target compound, lacking these methyl groups, is more planar and less sterically hindered. This could allow for a more compact, potentially different packing arrangement, possibly involving π-π stacking interactions between the pyrrole rings, which may be disrupted by the methyl groups in the reference structure.
-
Hydrogen Bonding: Both molecules possess a pyrrole N-H group (a hydrogen bond donor) and carbonyl oxygen atoms from the formyl and ester groups (hydrogen bond acceptors). In the crystal structure of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a network of intermolecular N-H···O hydrogen bonds is a key feature that consolidates the crystal structure.[2] It is highly probable that this compound will also exhibit similar N-H···O hydrogen bonding, likely forming chains or dimeric motifs that are fundamental to its crystal packing. The precise geometry of this hydrogen bonding network will, however, be influenced by the overall molecular shape.
Caption: Comparison of potential non-covalent interactions.
-
Ester Group: The difference between a methyl and an ethyl ester is relatively minor but can affect solubility and crystal packing. The ethyl group introduces an additional rotatable bond and slightly more lipophilicity, which can subtly alter the van der Waals interactions within the crystal.
Conclusion
While a definitive crystal structure for this compound awaits experimental determination, a robust protocol for its synthesis and crystallization can be confidently proposed based on established chemical principles. By comparing its molecular features to the known structure of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, we can anticipate key structural motifs. The analysis predicts that intermolecular N-H···O hydrogen bonding will be a dominant feature in the crystal packing of the target compound. Furthermore, the absence of sterically demanding methyl groups on the pyrrole ring may permit more efficient packing and the formation of π-π stacking interactions.
This guide underscores the power of comparative structural analysis. By leveraging existing crystallographic data, researchers can form well-grounded hypotheses about the solid-state behavior of new molecules, guiding crystallization experiments and providing a valuable framework for interpreting future results. The successful elucidation of the crystal structure of this compound will undoubtedly provide further clarity and contribute to the broader understanding of structure-property relationships in this important class of heterocyclic compounds.
References
- 1. rigaku.com [rigaku.com]
- 2. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivity of Methyl vs. Ethyl 5-Formyl-1H-Pyrrole-2-Carboxylate
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) and Experimental Design
Executive Summary
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Minor structural modifications to such scaffolds can lead to significant changes in potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of two closely related analogs: Methyl 5-formyl-1H-pyrrole-2-carboxylate (1) and Ethyl 5-formyl-1H-pyrrole-2-carboxylate (2) . While direct, head-to-head experimental comparisons are not extensively documented in publicly available literature, this document synthesizes data from structurally related compounds and establishes a robust framework for their systematic evaluation. We will delve into the anticipated structure-activity relationships and provide detailed, field-proven experimental protocols for researchers aiming to conduct this comparison.
Introduction: The Significance of the Ester Moiety
The core structure, 5-formyl-1H-pyrrole-2-carboxylate, combines two key pharmacophores: a pyrrole ring, known for its diverse biological roles[3], and a formyl group, a versatile chemical handle and participant in biological interactions.[4][5] The seemingly subtle difference between a methyl ester (1 ) and an ethyl ester (2 ) at the C2 position is a classic subject in medicinal chemistry. This single methylene unit difference can profoundly impact a molecule's physicochemical properties, particularly its lipophilicity (fat solubility), which in turn governs its ability to cross biological membranes, interact with protein binding pockets, and its metabolic stability.
The objective of this guide is to:
-
Analyze the structural and physicochemical differences between the methyl and ethyl analogs.
-
Postulate the potential impact of these differences on bioactivity based on established SAR principles for pyrrole derivatives.
-
Provide detailed, validated experimental protocols to enable a direct and meaningful comparison of their antimicrobial and cytotoxic activities.
Structural and Physicochemical Properties
The first step in any comparative analysis is to understand the fundamental physicochemical properties of the compounds. A minor change in alkyl chain length can alter lipophilicity (LogP), polar surface area (PSA), and molecular weight, all of which are critical determinants of a compound's "drug-likeness."
| Property | This compound (1) | Ethyl 5-formyl-1H-pyrrole-2-carboxylate (2) | Rationale for Comparison |
| Molecular Formula | C₇H₇NO₃ | C₈H₉NO₃ | The addition of a single CH₂ group. |
| Molecular Weight | 153.14 g/mol | 167.16 g/mol [6] | A modest increase in mass. |
| Calculated LogP | 0.75 | 1.10[6] | A significant increase in lipophilicity is predicted for the ethyl ester. This is the most critical difference and is expected to have the largest impact on bioactivity by potentially enhancing cell membrane permeability. |
| Polar Surface Area | 66.9 Ų | 66.9 Ų | The core polar groups (formyl, ester carbonyl, pyrrole NH) are identical, so PSA is unchanged. |
| Structure | Visually identical except for the terminal methyl group on the ester chain. |
Note: Properties for the methyl analog are calculated based on its structure as a direct PubChem entry was not available.
Postulated Bioactivity and SAR Insights
Based on the broader class of pyrrole derivatives, we can anticipate several potential bioactivities, including antimicrobial and anticancer effects.[1][3] The key question is how the methyl-to-ethyl substitution will modulate this activity.
-
Antimicrobial Activity: Increased lipophilicity often correlates with enhanced antibacterial activity, as the compound can more effectively penetrate the lipid-rich cell walls and membranes of bacteria. Therefore, it is reasonable to hypothesize that the ethyl ester (2) may exhibit greater potency (i.e., a lower Minimum Inhibitory Concentration) against a panel of bacteria compared to the methyl ester (1 ). Studies on other pyrrole-2-carboxylate derivatives have demonstrated potent antibacterial effects.[3]
-
Anticancer/Cytotoxic Activity: The effect of lipophilicity on anticancer activity is more complex. While enhanced membrane permeability can increase intracellular drug concentration, excessively high lipophilicity can lead to poor aqueous solubility, non-specific binding to lipids, and rapid metabolism. However, for many pyrrole-based compounds, cytotoxic effects have been reported.[7] The modest increase in LogP from the methyl to the ethyl analog may hit a "sweet spot," enhancing cellular uptake without introducing significant liabilities.
The following diagram outlines the logical workflow for a comprehensive bioactivity comparison.
Caption: Workflow for Comparative Bioactivity Assessment.
Experimental Methodologies
To ensure a robust and reproducible comparison, standardized protocols are essential. The following methods represent industry-standard approaches for preliminary screening.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality and Trustworthiness: This method is the gold standard for quantitative antimicrobial testing. By using a two-fold serial dilution, we can pinpoint the effective concentration range. Including positive (no drug) and negative (no bacteria) controls is critical to validate that the medium supports growth and that there is no contamination, respectively. A known antibiotic (e.g., Ciprofloxacin) serves as a benchmark for potency.
Step-by-Step Protocol:
-
Preparation:
-
Prepare stock solutions of this compound (1 ) and Ethyl 5-formyl-1H-pyrrole-2-carboxylate (2 ) at 10 mg/mL in dimethyl sulfoxide (DMSO).
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
-
Assay Plate Setup (96-well plate):
-
Add 100 µL of MHB to wells in columns 1-11.
-
Add 200 µL of MHB to column 12 (sterility control).
-
Add 2 µL of the compound stock solution to column 1, resulting in an initial concentration of 200 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration range from 200 µg/mL to ~0.39 µg/mL.
-
Column 11 serves as the growth control (no compound).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12.
-
-
Incubation & Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality and Trustworthiness: This assay relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A known cytotoxic drug (e.g., Doxorubicin) is used as a positive control to validate the assay's responsiveness.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of compounds 1 and 2 in culture medium (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control wells (medium with DMSO only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.
-
-
Reading and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The provided protocols offer a clear and validated pathway for researchers to test this hypothesis. Subsequent research should focus on expanding the panel of microbial strains and cancer cell lines to establish a broader activity spectrum. Furthermore, investigating the mechanism of action and conducting initial ADME (Absorption, Distribution, Metabolism, and Excretion) profiling would be logical next steps in evaluating the therapeutic potential of the more active analog.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ethyl 5-formyl-1H-pyrrole-2-carboxylate | C8H9NO3 | CID 321485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isomer Stability: A DFT-Based Comparison of Methyl 5-formyl-1H-pyrrole-2-carboxylate Conformers
Introduction: Why Isomer Stability Matters in Drug Development
In the intricate world of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms in a molecule—its conformation—is paramount. Even subtle changes in spatial orientation can dramatically alter a molecule's biological activity, binding affinity, and pharmacokinetic properties. Pyrrole derivatives are a cornerstone of many pharmaceuticals, prized for their unique electronic and structural features that facilitate interactions with biological targets.[1][2] The subject of this guide, methyl 5-formyl-1H-pyrrole-2-carboxylate, is a classic example of a substituted pyrrole scaffold where rotational isomerism can dictate its behavior.
Understanding the relative stability of its different conformational isomers is not merely an academic exercise. The lowest-energy conformer represents the most populated state of the molecule, which is critical for predicting its dominant interactions in a biological system. Computational methods, particularly Density Functional Theory (DFT), provide a powerful, high-fidelity lens to probe these subtle energy differences.[3] This guide provides a comprehensive, step-by-step protocol for using DFT to determine the stability of this compound isomers, explaining the causality behind each methodological choice and presenting a framework for interpreting the results.
The Conformational Landscape of this compound
The primary source of isomerism in this molecule arises from the rotation around the single bonds connecting the formyl (-CHO) and methyl carboxylate (-COOCH₃) groups to the pyrrole ring. Due to the potential for steric hindrance and stabilizing intramolecular interactions, the planar conformations where the carbonyl groups are either on the same side (syn) or the opposite side (anti) of the pyrrole N-H bond are of primary interest.[4][5] This gives rise to four principal planar conformers, which we will designate as follows for our analysis:
-
Isomer A (syn, syn): Both formyl and carboxylate C=O groups are oriented towards the N-H bond.
-
Isomer B (syn, anti): The formyl C=O is syn to the N-H, while the carboxylate C=O is anti.
-
Isomer C (anti, syn): The formyl C=O is anti to the N-H, while the carboxylate C=O is syn.
-
Isomer D (anti, anti): Both formyl and carboxylate C=O groups are oriented away from the N-H bond.
The central hypothesis is that the relative stability of these isomers will be governed by the presence and strength of intramolecular hydrogen bonds, particularly between the pyrrole N-H (a hydrogen bond donor) and the carbonyl oxygens (hydrogen bond acceptors).[6][7]
Experimental Protocol: A Validated DFT Workflow for Isomer Stability Analysis
The following protocol outlines a robust and self-validating workflow for calculating the relative stabilities of the isomers. The choice of functional and basis set is critical for achieving a balance between computational accuracy and efficiency, and our selections are grounded in established performance for similar organic systems.[8][9]
Step 1: Initial Structure Generation
-
Construct the 3D structures of the four planar isomers (A, B, C, and D) of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Ensure the correct initial orientation of the formyl and carboxylate groups for each respective isomer.
Step 2: Geometry Optimization
-
Perform a full geometry optimization for each isomer without symmetry constraints. This allows the molecule to relax into its nearest local energy minimum.
-
Computational Level of Theory:
-
Functional: B3LYP (Becke, three-parameter, Lee-Yang-Parr). This hybrid functional is widely recognized for its reliability in modeling organic molecules and non-covalent interactions.[10]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the electron density of lone pairs and regions far from the nuclei, which is essential for modeling hydrogen bonds.[11] The polarization functions (d,p) allow for greater flexibility in the shape of the atomic orbitals, leading to more accurate geometries.[12]
-
-
Software: All calculations are performed using the Gaussian 16 software package.
Step 3: Vibrational Frequency Analysis
-
Following each successful optimization, perform a vibrational frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.
-
Purpose (Self-Validation): This step is non-negotiable for trustworthy results.
-
It confirms that the optimized structure is a true energy minimum on the potential energy surface. The absence of any imaginary frequencies indicates a stable structure.
-
It provides the Zero-Point Vibrational Energy (ZPVE), which is a necessary quantum mechanical correction to the total electronic energy.
-
Step 4: Energy Calculation and Analysis
-
Extract the total electronic energy (E) and the ZPVE from the output of the frequency calculation for each isomer.
-
Calculate the ZPVE-corrected energy (E_corrected = E + ZPVE).
-
Determine the relative stability (ΔE) of each isomer with respect to the most stable isomer (which is assigned a relative energy of 0 kcal/mol). The conversion factor from Hartrees (atomic units of energy) to kcal/mol is 1 Hartree = 627.509 kcal/mol.
Step 5: Advanced Analysis (Natural Bond Orbital)
-
To quantitatively analyze the intramolecular interactions responsible for stability differences, perform a Natural Bond Orbital (NBO) analysis.[13]
-
Causality Insight: NBO analysis allows for the examination of charge transfer and orbital interactions. Specifically, we look for the second-order perturbation theory energy of stabilization, E(2), between a filled (donor) NBO and an empty (acceptor) NBO. A significant E(2) value for an interaction between the lone pair of a carbonyl oxygen and the antibonding orbital of the N-H bond (LP(O) → σ*(N-H)) is a definitive indicator of an intramolecular hydrogen bond and quantifies its stabilizing energy.[14]
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New six- and seven-membered ring pyrrole–pyridine hydrogen bond systems undergoing excited-state intramolecular proton transfer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, dielectric properties, molecular docking and ADME studies of pyrrole-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological evaluation, molecular docking and DFT calculations of pyrrole-based derivatives as dual acting AChE/MAO-B inhibitors [pharmacia.pensoft.net]
- 10. Synthesis, spectral analysis and study of antimicrobial activity of 2,5-diformyl-1<i>H</i>-pyrrole bis(methan-1-yl-1-ylidene)dimalonohydrazone - Arabian Journal of Chemistry [arabjchem.org]
- 11. Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. periodicodimineralogia.it [periodicodimineralogia.it]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-Formyl-1H-Pyrrole-2-Carboxylate
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel compounds are only one part of the equation. Rigorous and responsible chemical handling, from initial use to final disposal, is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 5-formyl-1H-pyrrole-2-carboxylate (CAS No. 1197-13-3), a compound that, while invaluable in synthetic chemistry, requires meticulous handling due to its inherent hazardous properties.
Understanding the Hazard Profile: Why Caution is Critical
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it is a hazardous irritant and can be harmful.[1] Structurally, it is a pyrrole derivative, a class of aromatic heterocyclic compounds that can exhibit toxicity. Pyrrole itself is known to be flammable, toxic if swallowed, and can cause serious eye damage.[2] Therefore, a cautious and informed approach to the disposal of this compound is not just a regulatory requirement but a professional responsibility.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The level of PPE should be determined by a risk assessment of the specific procedure being performed.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin irritation upon contact. Gloves should be inspected for integrity before each use. |
| Body Protection | A flame-resistant lab coat, worn fully buttoned. | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To minimize the inhalation of any dust or vapors. |
Table 1: Personal Protective Equipment (PPE) Requirements
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound, as with all organic chemical waste, is that it must never be poured down the drain .[2] Improper disposal can lead to environmental contamination and is a violation of hazardous waste regulations.
Waste Segregation: A Critical First Step
Proper segregation of chemical waste is essential to prevent dangerous reactions within the waste container. This compound is a non-halogenated organic solid .
Waste Segregation Workflow ```dot graph WasteSegregation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Generated Waste:\nthis compound", fillcolor="#F1F3F4"]; IsHalogenated [label="Is the compound\nhalogenated?", shape=diamond, fillcolor="#FBBC05"]; NonHalogenated [label="Non-Halogenated\nOrganic Waste", fillcolor="#34A853", fontcolor="#FFFFFF"]; Halogenated [label="Halogenated\nOrganic Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> IsHalogenated; IsHalogenated -> NonHalogenated [label="No"]; IsHalogenated -> Halogenated [label="Yes"]; }
Caption: Decision-making process for spill response.
Minor Spill Cleanup Protocol (for small, contained spills):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Containment: If it is a solid, gently cover it with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Cleanup:
-
Carefully scoop the mixture into a labeled hazardous waste container.
-
Avoid creating dust.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse.
-
For aromatic aldehydes, specialized decontamination solutions are available and may be recommended by your institution's EHS. [3] * Collect all cleaning materials in a sealed bag and dispose of them as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS office.
Major Spill: For large or uncontained spills, evacuate the area immediately and contact your institution's emergency response team or EHS.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its hazards, adherence to established protocols, and a state of preparedness for emergencies. By following this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-formyl-1H-pyrrole-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Methyl 5-formyl-1H-pyrrole-2-carboxylate, a key building block in synthetic chemistry, requires meticulous handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 1197-13-3) is classified with the GHS07 pictogram and a "Warning" signal word.[1] This classification is based on the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
While this specific compound may not have extensive toxicological data, the pyrrole chemical family includes a wide range of biologically active molecules.[2][3] Therefore, treating this compound with a high degree of caution is a scientifically sound and prudent approach. The physical form, a white to orange solid, indicates a potential for dust formation, which must be controlled to prevent inhalation and surface contamination.[1][4]
Core PPE Requirements: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system. All PPE should be inspected for integrity before each use.[5]
| Protection Type | Recommended Equipment | Standard / Specification | Rationale |
| Eye & Face | Safety glasses with side-shields (minimum); Chemical safety goggles (recommended). | ANSI Z87.1 (US) or EN166 (EU) | Protects against splashes and airborne particles. Goggles provide a superior seal against dust and are crucial when handling the solid form or preparing solutions.[4][6] |
| Hand | Chemical-resistant gloves (Nitrile recommended for splash protection). | EN 374 (EU) | Prevents skin contact and irritation. Nitrile offers good resistance to a range of chemicals, but gloves should be changed immediately upon contamination.[7][8] |
| Body | Laboratory coat. | N/A | Protects skin and personal clothing from contamination. A flame-retardant coat is best practice in a lab with flammable materials.[7] |
| Respiratory | Use in a chemical fume hood. | N/A | The primary engineering control to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and a P95 particulate filter may be required.[4][7] |
In-Depth Analysis: Glove Selection
The choice of gloves is critical. While nitrile is a common and effective choice for incidental contact, it's essential to understand its limitations.[8] Nitrile gloves are designed for splash protection, not for prolonged immersion.[9] Should direct contact occur, the glove should be removed and replaced immediately.
Key Considerations for Glove Selection:
-
Material: Nitrile or neoprene gloves are recommended.[7] Butyl rubber gloves may also be suitable, offering protection against a wide variety of aldehydes and esters.[8]
-
Thickness: A thicker glove generally provides longer breakthrough times. For handling this compound, a glove with a minimum thickness of 5 mil is advisable.
-
Integrity: Always inspect gloves for tears or punctures before use.[4][5]
-
Removal Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the contaminant.[4] After removal, hands should be washed thoroughly.[5]
Operational Plan: A Step-by-Step Procedural Workflow
A systematic approach to handling minimizes risk. The following workflow outlines the critical steps for safely using this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures and Disposal
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][10]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Spills: For a small spill, ensure adequate ventilation and wear full PPE. Use an inert absorbent material like vermiculite or sand to sweep up the solid, avoiding dust creation, and place it in a suitable, closed container for disposal.[4][6]
Disposal: All waste, including the chemical itself and any contaminated materials (gloves, absorbent, etc.), must be treated as hazardous waste. It should be disposed of through a licensed professional waste disposal service in accordance with local and national regulations. Do not dispose of it down the drain.
By integrating this expert-level understanding of the risks and the corresponding protective measures into your daily laboratory practices, you can handle this compound with confidence and safety.
References
- 1. This compound | 1197-13-3 [sigmaaldrich.com]
- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. aaronchem.com [aaronchem.com]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
